ErSO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSRXAHDJSCEDS-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ErSO: A Technical Deep Dive into its Novel Mechanism of Action in ER+ Breast Cancer
For Immediate Release to the Scientific Community
October 29, 2025 — This document provides a comprehensive technical overview of the mechanism of action for ErSO, a novel small molecule compound demonstrating unprecedented tumor-eradicating activity in preclinical models of Estrogen Receptor-positive (ER+) breast cancer. This compound leverages a unique mechanism, distinct from current endocrine therapies, by inducing hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), transforming a typically pro-survival pathway into a potent, selective cancer cell death cascade. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in oncology and breast cancer therapeutics.
Core Mechanism: Lethal Hyperactivation of a Pro-Survival Pathway
Approximately 75% of breast cancers are ER+, driven by the estrogen receptor α (ERα). While endocrine therapies targeting ERα are mainstays of treatment, resistance is common and metastatic disease remains largely incurable. This compound represents a paradigm shift by not blocking ERα, but by activating a non-canonical function of the receptor to induce selective and rapid cancer cell necrosis.[1][2][3]
The core mechanism of this compound is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] In ER+ breast cancer cells, estrogen signaling primes the a-UPR, a state of readiness that helps malignant cells cope with the high demand for protein synthesis required for proliferation. This protective response is typically mild and transient.[4] this compound binds to ERα and hijacks this pathway, inducing a robust and sustained activation that becomes lethal to the cancer cell.[1][4] This mode of action is effective against both wild-type and mutant ERα, including common resistance-conferring mutations like Y537S and D538G.[3]
The this compound Signaling Cascade
Upon binding to ERα, this compound initiates a rapid, non-genomic signaling cascade that culminates in catastrophic cellular stress and necrotic cell death. The pathway is detailed below.
Pathway Description:
-
Binding and Initial Activation: this compound binds to ERα, inducing a conformational change that facilitates the activation of Src kinase, a non-receptor tyrosine kinase.[1]
-
Second Messenger Production: Activated Src phosphorylates and activates Phospholipase Cγ (PLCγ). PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4]
-
Calcium Efflux: IP3 binds to and opens IP3 receptor (IP3R) channels located on the membrane of the endoplasmic reticulum (ER). This triggers a massive and sustained efflux of stored calcium (Ca2+) from the ER into the cytosol.[1][4]
-
ER Stress and Protein Synthesis Shutdown: The dramatic increase in cytosolic Ca2+ and depletion of ER Ca2+ stores leads to robust activation of the PERK arm of the UPR. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a rapid and near-total shutdown of global protein synthesis.[1]
-
Energy Depletion and Cell Death: The cell attempts to restore calcium homeostasis by pumping Ca2+ back into the ER via ATP-dependent SERCA pumps. However, as the IP3R channels remain open, this creates a futile cycle that rapidly depletes cellular ATP stores.[4] The resulting energy crisis, marked by the activation of AMP-activated protein kinase (AMPK), combined with the sustained inhibition of protein synthesis, culminates in rapid, necrotic cell death.[1]
Quantitative Data Presentation
This compound's activity is characterized by potent, selective, and rapid cytotoxicity against ERα-positive cells, which translates to profound tumor regression in vivo.
In Vitro Efficacy: IC50 Values
This compound demonstrates nanomolar potency against a panel of ER+ breast cancer cell lines, including those with endocrine therapy resistance mutations (Y537S, D538G) and those resistant to tamoxifen and fulvestrant. Its selectivity is notable, with IC50 values for ERα-negative cells being over 350-fold higher.[3]
| Cell Line | ERα Status & Mutations | Treatment Duration | IC50 (nM) | Reference |
| MCF-7 | ERα+ (Wild-Type) | 24 hours | ~20 | [5] |
| T47D | ERα+ (Wild-Type) | 24 hours | 11-43 | [5] |
| TYS | ERα+ (Y537S mutant) | 24 hours | 11-43 | [5] |
| TDG | ERα+ (D538G mutant) | 24 hours | 11-43 | [5] |
| MDA-MB-231 | ERα- (Triple-Negative) | 24 hours | >10,000 | [3][5] |
| MDA-MB-231-ERα | ERα- (ERα transfected) | 24 hours | Sensitive | [1] |
Table 1: In Vitro Cytotoxicity of this compound against various breast cancer cell lines.
In Vivo Efficacy: Tumor Regression in Xenograft Models
In multiple orthotopic and metastatic mouse models, this compound induces dramatic and often complete tumor regression without recurrence. Treatment is well-tolerated at therapeutic doses.
| Model Type | Cell Line / Tumor | Dosing Regimen | Outcome | Reference |
| Orthotopic Xenograft | MCF-7 (ERα+ WT) | 40 mg/kg, p.o., daily for 21 days | >99% tumor regression | [6] |
| Orthotopic Xenograft | TYS (ERα+ Y537S) | 40 mg/kg, p.o., daily for 7 days | >10,000-fold regression | [6] |
| Orthotopic Xenograft | TDG (ERα+ D538G) | 40 mg/kg, i.p., daily for 14 days | Complete regression | [6] |
| Metastasis Model | TYS (Lung Mets) | 40 mg/kg, p.o., daily for 7 days | Regression of most metastases | [6] |
| Patient-Derived Xenograft | ST941 (ERα+ Y537S) | 50 mg/kg, i.v., single dose | >80% tumor regression | [5] |
| Orthotopic Xenograft | MDA-MB-231 (ERα-) | Oral, weekly for ≥3 doses | No tumor inhibition | [6] |
Table 2: In Vivo Efficacy of this compound in Murine Models of ER+ Breast Cancer.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound's mechanism and efficacy.
Cell Viability (Alamar Blue) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of approximately 4,000 cells per well. Allow cells to attach and grow for 24-72 hours.[6]
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
Reagent Addition: Add Alamar Blue® (Resazurin) reagent to each well at a volume equal to 10% of the culture medium volume.[7][8][9]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[8][10]
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7][10]
-
Data Analysis: Convert fluorescence units to percent viability relative to vehicle-treated control wells. Calculate IC50 values using non-linear regression analysis.
Crystal Violet Staining for Cell Death
This method provides a qualitative and quantitative assessment of adherent cell viability by staining the DNA and proteins of remaining cells.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 12-well or 96-well) and treat with this compound as described for the viability assay.[5]
-
Media Removal: After treatment, gently aspirate the culture medium.
-
Washing: Wash the wells once with Phosphate-Buffered Saline (PBS) to remove dead, non-adherent cells.[11]
-
Fixation: Fix the remaining cells with 100% methanol for 10 minutes at room temperature.[11]
-
Staining: Remove the methanol and add a 0.1% crystal violet solution to each well, ensuring the bottom is fully covered. Incubate for 10-20 minutes at room temperature.[11][12]
-
Washing: Gently wash the wells multiple times with water to remove excess stain and allow the plate to air dry.[11]
-
Quantification (Optional): Solubilize the bound dye by adding a lysing solution (e.g., 0.1 M sodium citrate in 50% ethanol).[13] Transfer the lysate to a 96-well plate and measure the absorbance at ~590 nm.[13]
Orthotopic Xenograft Mouse Models
These in vivo models are critical for evaluating the therapeutic efficacy of this compound on tumors growing in a physiologically relevant environment.
-
Animal Model: Use immunocompromised mice, such as athymic nude or NSG (NOD scid gamma) mice, to prevent rejection of human tumor cells.[1][11]
-
Cell Preparation and Implantation: Harvest ER+ breast cancer cells (e.g., 10 x 10^6 MCF-7 cells) and implant them into the mammary fat pad of the mice.[1] For estrogen-dependent cell lines like MCF-7, supplement mice with an estradiol pellet.[6]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~200-400 mm³). Monitor tumor volume regularly using caliper measurements.[6]
-
Treatment Administration: Randomize mice into treatment and control groups.
-
Vehicle: Administer the appropriate vehicle control (e.g., for oral dosing or an intravenous formulation like 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline).[1]
-
This compound: Administer this compound at specified doses (e.g., 10-50 mg/kg) via the determined route (oral gavage, p.o., or intravenous injection, i.v.) and schedule (e.g., daily, q7dx3 - once every 7 days for 3 doses).[1][6]
-
-
Efficacy Assessment: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.[5]
-
Endpoint: At the end of the study, tumors can be excised for further histological or molecular analysis.
Conclusion
This compound represents a novel therapeutic strategy for ER+ breast cancer, including endocrine-resistant disease. Its unique mechanism of action—the selective, ERα-dependent hyperactivation of the a-UPR—induces rapid and potent necrotic cell death. This leads to profound and durable tumor regression in a variety of preclinical models. The data presented herein underscore the potential of this compound as a transformative agent in the treatment of ER+ breast cancer and warrant its continued investigation and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Estrogen receptor beta inhibits angiogenesis and growth of T47D breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-47D Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
An In-depth Technical Guide to the Unfolded Protein Response (UPR) and ErSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, or genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response to eliminate damaged cells.[1][4]
This guide provides a detailed examination of the three core UPR signaling pathways and explores ErSO, a novel therapeutic strategy that leverages a branch of the UPR to induce targeted cell death in cancer.
The Unfolded Protein Response (UPR)
The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[3][5] Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[5] Upon the accumulation of unfolded proteins, BiP preferentially binds to these hydrophobic regions, causing its dissociation from the UPR sensors and leading to their activation.[5]
The IRE1 Pathway
The IRE1 pathway is the most conserved branch of the UPR.[3] Upon release from BiP, IRE1 monomers dimerize and trans-autophosphorylate, activating the protein's endoribonuclease (RNase) domain.[5]
Key Functions:
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XBP1 Splicing: The activated IRE1 RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[6][7] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[5][8]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1's RNase activity can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane.[8][9] This process, known as RIDD, helps to reduce the protein load entering the ER.[9]
-
Apoptotic Signaling: Under prolonged stress, IRE1 can recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and promoting apoptosis.[1][5]
The PERK Pathway
The PERK branch of the UPR primarily acts to reduce the influx of new proteins into the ER. Similar to IRE1, the dissociation of BiP leads to PERK's homodimerization and autophosphorylation.[5]
Key Functions:
-
Translational Attenuation: Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5] Phosphorylated eIF2α inhibits the GDP/GTP exchange factor eIF2B, leading to a global attenuation of protein synthesis. This reduces the overall protein load on the ER.[5][8]
-
Transcriptional Activation (ATF4): While global translation is inhibited, the phosphorylation of eIF2α paradoxically allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[1][10] CHOP is a key regulator of ER stress-induced apoptosis.[1]
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. bioengineer.org [bioengineer.org]
ErSO: A Deep Dive into its Chemical Profile and Therapeutic Action
For Immediate Release
This technical guide provides an in-depth overview of ErSO, a novel small molecule activator of the anticipatory unfolded protein response (a-UPR) with potent and selective anticancer activity against estrogen receptor-positive (ERα+) breast cancers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at its chemical structure, synthesis, mechanism of action, and preclinical data.
Chemical Structure and Properties
This compound, with the IUPAC name (S)-3-(4-hydroxyphenyl)-3-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)indolin-2-one, is a structurally complex molecule with the chemical formula C22H13F6NO3. It has a molecular weight of 453.34 g/mol .
| Property | Value |
| IUPAC Name | (S)-3-(4-hydroxyphenyl)-3-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)indolin-2-one |
| CAS Number | 2407860-35-7 |
| Chemical Formula | C22H13F6NO3 |
| Molecular Weight | 453.34 g/mol |
| Elemental Analysis | C, 58.29%; H, 2.89%; F, 25.14%; N, 3.09%; O, 10.59%[1] |
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar complex heterocyclic compounds typically involves multi-step reactions. These often include the formation of the core indolin-2-one structure, followed by the stereoselective introduction of the two aryl groups at the C3 position. The synthesis would likely involve strategic use of protecting groups and specific catalysts to achieve the desired (S)-enantiomer with high purity.
A generalized retrosynthetic analysis suggests that the key steps would involve the formation of the C3-aryl bonds, possibly through a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction, and the construction of the indolin-2-one ring system.
Mechanism of Action: Activation of the Anticipatory Unfolded Protein Response
This compound exerts its potent anticancer effects through a novel mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR) in ERα-positive breast cancer cells.[2] Unlike conventional endocrine therapies that block estrogen signaling, this compound hijacks a protective cellular pathway and turns it into a lethal one.
The binding of this compound to ERα triggers a signaling cascade that leads to massive and sustained activation of the a-UPR, ultimately causing selective necrosis of the cancer cells.[2]
References
The Discovery and Development of ErSO: A Novel Anticancer Compound Targeting Estrogen Receptor-Positive Breast Cancers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastatic estrogen receptor-alpha (ERα)-positive breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies leading to incurable disease. In a promising development, a novel small molecule compound, ErSO, has emerged as a potent and selective agent that eradicates ERα-positive breast cancer cells, including those resistant to current treatments.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.
Discovery and Core Compound Characteristics
This compound was identified through a search for compounds that could selectively target and eliminate ERα-positive breast cancer cells.[1] It is a small molecule that demonstrates remarkable efficacy in killing these cancer cells both in vitro and in various preclinical mouse models of human breast cancer.[1][3] A key characteristic of this compound is its ability to induce rapid and selective necrosis in ERα-positive cells while leaving normal cells and ERα-negative cancer cells largely unaffected.[1][4] This selectivity is a highly desirable trait for an anticancer therapeutic, promising a wider therapeutic window and potentially fewer side effects.
Further development has led to next-generation derivatives, such as this compound-DFP and this compound-TFPy, which exhibit enhanced potency and even greater selectivity for ERα-positive cancer cells.[3][4] These newer compounds have shown the ability to cause complete tumor regression in mouse models after just a single dose, highlighting their potential for significant clinical impact.[3][5]
Quantitative Data Summary
The preclinical efficacy of this compound and its derivatives has been quantified across a range of ERα-positive breast cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective activity of these compounds.
| Cell Line | ERα Status | This compound IC50 (24h) | Reference |
| MCF-7 | Positive | 10-100 nM (approx.) | [1] |
| T47D | Positive | 10-100 nM (approx.) | [1] |
| BT-474 | Positive | Not explicitly stated, but sensitive | [3] |
| ZR-75-1 | Positive | Not explicitly stated, but sensitive | [3] |
| HCC1428 | Positive | Not explicitly stated, but sensitive | [3] |
| MDA-MB-231 | Negative | > 10-30 µM | [3] |
| HCC1937 | Negative | > 10-30 µM | [3] |
| MDA-MB-436 | Negative | > 10-30 µM | [3] |
| Compound | Cell Line (ERα+) | IC50 (approx.) | Cell Line (ERα-) | IC50 (approx.) | Selectivity Fold-Change (approx.) | Reference |
| This compound | MCF-7 | 10-100 nM | MDA-MB-231 | > 35 µM | >350 | [4] |
| This compound-DFP | MCF-7 | 1-10 nM | MDA-MB-231 | > 35 µM | >3500 | [4] |
| This compound-TFPy | MCF-7, T47D, BT-474, ZR-75-1, HCC1428 | 5-25 nM | MDA-MB-231, HCC1937, MDA-MB-436 | > 10-30 µM | >400-6000 | [3] |
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response
Unlike conventional endocrine therapies that target the transcriptional activity of ERα, this compound employs a novel mechanism of action by hyperactivating the anticipatory unfolded protein response (a-UPR).[1] The a-UPR is a protective pathway in ERα-positive breast cancer cells. This compound effectively weaponizes this protective pathway, turning it into a death signal.[6]
The binding of this compound to ERα initiates a signaling cascade that leads to the robust activation of the PERK kinase, a key sensor of the UPR.[1] This hyperactivation of PERK leads to the inhibition of protein synthesis and ultimately, rapid necrotic cell death.[1]
Caption: this compound's mechanism of action in ERα-positive cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
1. Cell Viability and IC50 Determination
-
Objective: To determine the concentration of this compound and its derivatives required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, T47D for ERα-positive; MDA-MB-231 for ERα-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Compound Treatment: A day after seeding, cells are treated with a serial dilution of the this compound compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 or 72 hours).
-
Viability Assessment: Cell viability is measured using a fluorescent indicator dye such as AlamarBlue or by Crystal Violet staining. For AlamarBlue, the fluorescence is measured using a plate reader, with values normalized to a vehicle control (100% viability) and a positive control for cell death (e.g., Raptinal) (0% viability).
-
Data Analysis: The dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration. The IC50 values are then calculated using non-linear regression analysis.
-
Caption: Workflow for determining cell viability and IC50.
2. Orthotopic and Metastatic Xenograft Mouse Models
-
Objective: To evaluate the in vivo efficacy of this compound and its derivatives in reducing tumor growth and metastasis.
-
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD scid gamma mice) are used.
-
Tumor Cell Implantation:
-
Orthotopic Model: Human breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of the mice.
-
Metastasis Model: Cancer cells are introduced into the systemic circulation, for instance, via intracardiac or tail vein injection, to model metastasis to distant organs like the brain, lungs, and liver.
-
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers or advanced imaging techniques.
-
Compound Administration: Once tumors reach a palpable size, mice are treated with this compound, its derivatives, or a vehicle control. Administration can be through various routes, such as oral gavage or intraperitoneal injection, at specified doses and schedules (e.g., daily or weekly).
-
Efficacy Assessment: The primary endpoint is the change in tumor volume over time. In some studies, complete tumor regression is observed. For metastasis models, the extent of metastatic burden in various organs is assessed, often using bioluminescence imaging or histological analysis.
-
Toxicity Assessment: The general health of the mice is monitored, including body weight and signs of distress, to assess the tolerability of the treatment.
-
Caption: Workflow for preclinical xenograft mouse models.
The discovery and development of this compound and its more potent derivatives represent a significant advancement in the search for novel treatments for ERα-positive breast cancer. The unique mechanism of action, involving the hyperactivation of the a-UPR, offers a new therapeutic strategy that can overcome resistance to existing endocrine therapies. The impressive preclinical data, including the induction of complete tumor regression with a single dose of next-generation compounds, underscores the immense potential of this new class of anticancer agents. The progression of this compound or its derivatives into clinical trials is a highly anticipated next step, which could lead to a paradigm shift in the management of ERα-positive breast cancer.
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer compound originating from U of I scientists leads to major licensing deal | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
ErSO's Selective Strike: A Technical Deep Dive into its Potency Against Estrogen Receptor-Positive Cancers
For Immediate Release
Urbana, IL - A novel small molecule, ErSO, has demonstrated remarkable selectivity and efficacy in killing estrogen receptor-positive (ER+) cancer cells, offering a promising new therapeutic avenue for a significant percentage of breast cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative data on its selectivity, and the experimental protocols used to validate its potent anti-cancer activity. Developed for researchers, scientists, and drug development professionals, this document consolidates the key findings surrounding this compound and its more selective analogue, this compound-DFP.
Abstract
Approximately 75% of breast cancers are estrogen receptor alpha-positive (ERα+), making the estrogen receptor a critical target for therapeutic intervention.[1][2] While endocrine therapies have been a cornerstone of treatment, acquired resistance is a common clinical challenge.[1][2] this compound, a novel small molecule, operates through a distinct mechanism, inducing cancer cell death by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner.[1][2][3] This document details the high selectivity of this compound and its derivative, this compound-DFP, for ER+ cancer cells, supported by quantitative data, experimental methodologies, and visualizations of the underlying signaling pathways.
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
This compound's unique mechanism of action circumvents common resistance pathways associated with traditional endocrine therapies. Its efficacy is rooted in the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.
Upon binding to ERα, this compound initiates a signaling cascade that leads to rapid and selective necrosis of ER+ cancer cells.[3] This process is independent of the presence of estrogen, a key advantage over some existing therapies.[3] The binding of this compound to ERα triggers the activation of Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[3] Activated PLCγ produces inositol triphosphate (IP₃), which binds to and opens IP₃ receptor (IP₃R) channels on the endoplasmic reticulum membrane.[3] This leads to a significant efflux of calcium (Ca²⁺) from the endoplasmic reticulum into the cytosol.[3][4] The elevated cytosolic Ca²⁺ then activates the TRPM4 sodium channel on the plasma membrane, resulting in a rapid influx of sodium ions (Na⁺), osmotic stress, and ultimately, necrotic cell death.[4][5]
Figure 1: this compound-induced a-UPR signaling pathway in ER+ cancer cells.
Quantitative Analysis of Selectivity
The remarkable selectivity of this compound and its derivatives for ER+ cells is a key feature of their therapeutic potential. This selectivity has been quantified through in vitro studies comparing the half-maximal inhibitory concentration (IC50) values in ER+ versus ER-negative (ER-) cancer cell lines.
| Compound | Cell Line | ER Status | Incubation Time | IC50 (µM) | Fold Selectivity (ER- / ER+) | Reference |
| This compound | MCF-7 | Positive | 24 h | ~0.034 | >350 | [1][3] |
| T47D | Positive | 24 h | Varies | [3] | ||
| MDA-MB-231 | Negative | 24 h | ~12.4 | [3] | ||
| This compound-DFP | MCF-7 | Positive | 24 h | ~0.02 | ~2750 | [1] |
| MDA-MB-231 | Negative | 24 h | 55 | [1] | ||
| T47D | Positive | 72 h | Varies | [1] | ||
| MDA-MB-468 | Negative | 72 h | 55 | [1] |
Table 1: In Vitro Cytotoxicity of this compound and this compound-DFP in ER+ and ER- Breast Cancer Cell Lines.
This compound exhibits a more than 350-fold difference in cellular IC50 between ER+ and ER- cancer cell lines at a 24-hour incubation.[1] The modified version, this compound-DFP, demonstrates an even wider therapeutic window, with an average of 2750-fold difference in IC50 values between ER+ and ER- cells.[1]
In Vivo Efficacy
The potent and selective activity of this compound observed in vitro translates to significant tumor regression in preclinical in vivo models. In multiple orthotopic and metastasis mouse models using human breast cancer cell lines and patient-derived xenografts, this compound treatment led to the eradication of ERα+ tumors.[1][3] Notably, this compound was effective against both primary tumors and metastases in various organs, including the lungs, bone, liver, and brain.[3] Furthermore, recurrent tumors remained sensitive to retreatment with this compound.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity and efficacy.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of this compound and its derivatives were quantified using a resazurin-based assay (e.g., AlamarBlue).
Figure 2: Workflow for determining cell viability using a resazurin-based assay.
Protocol:
-
Cell Seeding: ER+ (e.g., MCF-7, T47D) and ER- (e.g., MDA-MB-231) breast cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or this compound-DFP. A vehicle control (e.g., DMSO) and a positive control for 100% cell death (e.g., raptinal) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 72 hours).
-
Viability Assessment: AlamarBlue reagent is added to each well, and the plates are incubated for 1-4 hours. The fluorescence is then measured using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to the controls, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
Western blotting is employed to analyze the activation of key proteins in the a-UPR pathway following this compound treatment.
Protocol:
-
Cell Lysis: ER+ cells (e.g., MCF-7) are treated with this compound or this compound-DFP for various time points and at different concentrations. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key a-UPR proteins (e.g., P-EIF2α, P-AMPK, ATF6α). A loading control antibody (e.g., actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).[1]
Conclusion
This compound and its derivatives represent a novel class of anti-cancer agents with a distinct mechanism of action that is highly selective for ER+ cancer cells. The hyperactivation of the a-UPR pathway provides a powerful and rapid means of inducing necrotic cell death, even in tumors resistant to conventional endocrine therapies. The extensive quantitative data and in vivo studies underscore the significant therapeutic potential of this compound. Further research and clinical development are warranted to translate these promising preclinical findings into effective treatments for patients with ER+ breast cancer.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR16-1 How Strong and Sustained Activation of the Estrogen Receptor-mediated Anticipatory Unfolded Protein Response Kills Breast and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ErSO-TFPy: A Novel TRPM4 Agonist for Targeted Necrosis of ERα-Positive Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ErSO-TFPy is a novel, highly potent, and selective small molecule derivative of the parent compound this compound, demonstrating significant preclinical efficacy against estrogen receptor-alpha positive (ERα+) breast cancer.[1][2] This document provides a comprehensive technical overview of this compound-TFPy, including its molecular target, mechanism of action, quantitative efficacy data, and detailed experimental protocols. This compound-TFPy induces rapid, necrotic cell death in ERα+ breast cancer cells by targeting the transient receptor potential cation channel subfamily M member 4 (TRPM4).[3][4] Its remarkable potency is highlighted by its ability to induce complete tumor regression in mouse models with a single dose, offering a potential paradigm shift in the treatment of ERα+ breast cancers.[1][5]
Molecular Target and Mechanism of Action
The primary molecular target of this compound-TFPy is the TRPM4 protein , a calcium-activated non-selective cation channel.[3][4] In ERα+ breast cancer cells, this compound-TFPy acts as a TRPM4 agonist, leading to a dysregulation of intracellular cation homeostasis.[4][6] This results in a rapid and sustained influx of sodium and calcium ions, causing cellular swelling and culminating in necrotic cell death.[1][4] This targeted induction of necrosis is a key differentiator from many existing breast cancer therapies, which are often cytostatic.[1]
Signaling Pathway
The proposed mechanism of this compound-TFPy-induced cell death is initiated by its binding to and activation of the TRPM4 channel. This leads to a cascade of events resulting in cellular necrosis.
Caption: Proposed signaling pathway of this compound-TFPy-induced necrosis.
Quantitative Data
This compound-TFPy exhibits high potency and selectivity for ERα+ breast cancer cell lines.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound-TFPy was determined against a panel of human breast cancer cell lines using an Alamar blue viability assay after 72 hours of treatment.
| Cell Line | ERα Status | IC50 (nM)[1] |
| MCF-7 | Positive | 5 - 25 |
| T47D | Positive | 5 - 25 |
| BT-474 | Positive | 5 - 25 |
| ZR-75-1 | Positive | 5 - 25 |
| HCC1428 | Positive | 5 - 25 |
| MDA-MB-231 | Negative | > 10,000 - 30,000 |
| HCC1937 | Negative | > 10,000 - 30,000 |
| MDA-MB-436 | Negative | > 10,000 - 30,000 |
Note: The enantiomer of this compound-TFPy, (S)-26, was found to be inactive against MCF-7 cells, demonstrating the stereospecificity of its activity.[7]
In Vivo Efficacy: Xenograft Models
In a MCF-7 xenograft model in athymic nude mice, weekly intravenous (IV) administration of this compound-TFPy led to dose-dependent tumor regression.
| Treatment Group | Dose | Outcome[3] |
| Vehicle Control | - | Progressive tumor growth |
| This compound-TFPy | 5 mg/kg | Significant tumor growth inhibition |
| This compound-TFPy | 10 mg/kg | Complete tumor regression |
| Fulvestrant | Standard Dose | Halted tumor growth |
A single IV dose of this compound-TFPy was sufficient to cause significant tumor shrinkage in mice with well-developed, large tumors.[3][4]
Pharmacokinetics
Pharmacokinetic studies in mice following a 15 mg/kg IV dose revealed that this compound-TFPy has a short serum half-life.
| Parameter | Value[3][4] |
| Time to Peak Serum Concentration | ~10 minutes |
| Detectable Serum Levels | Undetectable after 16 hours |
The prolonged tumor regression observed for weeks after the compound is cleared from circulation suggests a rapid and potent induction of an irreversible cell death cascade.[3][4]
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol outlines the determination of cell viability and IC50 values.
Caption: Workflow for the Alamar Blue cell viability assay.
Methodology:
-
Cell Seeding: Breast cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound-TFPy or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well and incubated for 4 hours.
-
Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the dose-response curves.
In Vivo Xenograft Efficacy Study
This protocol describes the evaluation of this compound-TFPy's antitumor activity in a mouse xenograft model.
Methodology:
-
Cell Line and Animal Model: MCF-7 human breast cancer cells are used.[3] Athymic nude mice are utilized as the host for tumor implantation.[3]
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound-TFPy at different doses, positive control like fulvestrant). This compound-TFPy is administered intravenously (IV) on a specified schedule (e.g., once weekly).[3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the antitumor efficacy of this compound-TFPy.
Conclusion
This compound-TFPy represents a promising therapeutic candidate for ERα+ breast cancer. Its novel mechanism of action, involving the targeted activation of TRPM4 to induce rapid necrosis, distinguishes it from current therapies. The remarkable single-dose efficacy observed in preclinical models warrants further investigation and highlights its potential to significantly improve patient outcomes by potentially reducing treatment duration and associated side effects.[2] Further studies are necessary to fully elucidate its safety and efficacy profile in preparation for potential clinical translation.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]
- 3. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifespan.io [lifespan.io]
- 5. Drug Candidate Eliminates Breast Cancer Tumors in Mice in a Single Dose | Lab Manager [labmanager.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Profile of ErSO: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
ErSO, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), has demonstrated significant preclinical efficacy in eradicating estrogen receptor-positive (ERα+) breast cancer tumors in vivo. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its potent analog, this compound-TFPy, to inform ongoing research and drug development efforts.
Pharmacokinetics: In Vivo Disposition of this compound and its Analogs
While detailed quantitative pharmacokinetic parameters for this compound are not extensively published, available data for its more potent derivative, this compound-TFPy, provides valuable insights into the in vivo behavior of this class of compounds.
Key Pharmacokinetic Parameters
| Compound | Species | Administration Route | Dose | MTD | Key Findings |
| This compound | Mice, Rats, Dogs | Oral, Intraperitoneal | - | Well-tolerated at therapeutic doses | Effective in inducing tumor regression. |
| This compound-TFPy | Mice (CD-1) | Intravenous (IV) | - | 150 mg/kg | Demonstrates a favorable safety profile. |
| This compound-TFPy | Rats (Sprague-Dawley) | Intravenous (IV) | - | >50 mg/kg | Well-tolerated at high doses. |
| This compound-TFPy | Dogs (Beagle) | Intravenous (IV) | - | >5 mg/kg | Tolerability observed in a non-rodent species. |
| This compound-TFPy | Mice and Rats | Intravenous (IV) | 15 mg/kg | - | Plasma concentrations remain above the in vitro IC50 for approximately 8 hours[1][2]. |
Note: MTD (Maximum Tolerated Dose)
Pharmacodynamics: In Vivo Mechanism of Action and Efficacy
This compound and its analogs exert their anti-tumor effects through a unique mechanism of action: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cancer cells, leading to rapid necrosis.
Tumor Regression and Metastasis Control
In multiple preclinical orthotopic and metastasis mouse models, this compound has demonstrated the ability to induce regression of human breast cancer xenografts. Treatment administered either orally or intraperitoneally has been shown to be effective. Furthermore, this compound has shown efficacy in reducing metastatic lesions in the lung, bone, and liver, and has impressively induced almost complete regression of brain metastases. A key observation is that tumors that may recur after initial treatment remain sensitive to retreatment with this compound.
The more potent analog, this compound-TFPy, has shown the remarkable ability to induce complete or near-complete regression of both small and large tumors in mice with a single intravenous dose, highlighting its potential for potent and durable anti-tumor activity.[3][4]
Target Engagement and Pathway Activation
The primary pharmacodynamic effect of this compound is the hyperactivation of the a-UPR. In vitro studies have shown that this compound treatment leads to a greater than 1,000-fold increase in the UPR marker spliced XBP1 (sp-XBP1) mRNA. This robust activation of the a-UPR is believed to be the key driver of the observed selective necrosis in ERα-positive breast cancer cells. In vivo, this targeted activity results in tumor cell death and subsequent regression.
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not fully detailed in the public domain. However, based on standard preclinical methodologies, the following outlines plausible protocols for key in vivo experiments.
In Vivo Efficacy Studies
-
Animal Model: Female immunodeficient mice (e.g., NSG or nude mice) are typically used for xenograft studies.
-
Tumor Cell Implantation: Human ERα+ breast cancer cells (e.g., MCF-7, T47D) are implanted orthotopically into the mammary fat pad or intravenously for metastasis models.
-
Dosing:
-
This compound (Oral Administration): this compound can be formulated in a suitable vehicle (e.g., a solution of ethanol, polyethylene glycol, and saline) and administered daily via oral gavage at a specified dose (e.g., 40 mg/kg).
-
This compound (Intraperitoneal Administration): this compound is dissolved in an appropriate vehicle and injected into the peritoneal cavity of the mice.
-
This compound-TFPy (Intravenous Administration): this compound-TFPy is formulated for intravenous injection and administered as a single dose or in a multi-dosing regimen.
-
-
Tumor Measurement: Tumor volume is monitored regularly using calipers. For metastatic models, bioluminescence imaging can be used if tumor cells are luciferase-tagged.
-
Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined size, or at a specified time point to assess tumor regression and survival.
Pharmacokinetic Studies
-
Animal Models: Mice or rats are commonly used for initial PK studies.
-
Drug Administration: A single dose of this compound or its analog is administered via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t½), and AUC (area under the curve) are calculated from the concentration-time data. For oral dosing, bioavailability (F) is determined by comparing the AUC from oral administration to the AUC from intravenous administration.
Pharmacodynamic (Target Engagement) Studies
-
Animal Model and Dosing: Tumor-bearing mice are treated with this compound or vehicle control.
-
Tissue Collection: At various time points after dosing, tumors are excised.
-
UPR Marker Analysis:
-
Quantitative RT-PCR: RNA is extracted from the tumor tissue to quantify the expression levels of UPR target genes, such as spliced XBP1 mRNA.
-
Western Blot: Protein lysates from the tumors can be analyzed by Western blot to measure the levels of UPR-related proteins (e.g., p-PERK, p-eIF2α, ATF4).
-
-
Data Analysis: The levels of UPR markers in the this compound-treated group are compared to the vehicle-treated group to assess the extent and duration of target engagement.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound leading to selective cancer cell necrosis.
Caption: Workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
The Impact of ErSO on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ErSO, a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR), has demonstrated remarkable preclinical efficacy against estrogen receptor-alpha (ERα)-positive breast cancer. Its unique mechanism of action, which involves the hyperactivation of a typically pro-survival pathway, leads to rapid and selective necrotic cell death in cancer cells. This technical guide provides a comprehensive overview of this compound's core mechanism, its effects on cancer cells, and detailed methodologies for investigating its metabolic consequences. While specific quantitative data on this compound's impact on cellular metabolism are not yet publicly available, this document outlines the experimental approaches required to elucidate these effects, thereby providing a framework for future research in this promising area of oncology drug development.
Introduction
Metastatic ERα-positive breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. This compound represents a novel therapeutic strategy that circumvents conventional mechanisms of endocrine resistance. Instead of inhibiting ERα signaling, this compound binds to ERα and triggers a potent and sustained activation of the anticipatory Unfolded Protein Response (a-UPR), a pathway that is basally active in many cancer cells to cope with the stress of rapid proliferation.[1] This hyperactivation converts the a-UPR from a pro-survival to a lethal pathway, inducing selective necrosis in ERα-positive cancer cells.[2][3] Understanding the downstream metabolic consequences of this a-UPR hyperactivation is critical for a complete picture of this compound's mechanism of action and for the identification of potential biomarkers of response.
This compound's Core Mechanism of Action: Hyperactivation of the a-UPR
This compound's anticancer activity is contingent on the presence of ERα.[4] It initiates a signaling cascade that results in the rapid and selective killing of ERα-positive breast cancer cells, including those with mutations that confer resistance to standard-of-care endocrine therapies.[2][5] The key steps in this compound's mechanism of action are outlined below and illustrated in the signaling pathway diagram.
This compound-Induced a-UPR Signaling Pathway
Caption: this compound binds to ERα, initiating a signaling cascade that leads to hyperactivation of the a-UPR and subsequent necrotic cell death.
Quantitative Data on this compound's Metabolic Effects
A thorough review of the published literature and supplementary materials related to the primary studies on this compound did not yield specific quantitative data on its effects on cancer cell metabolism. Key metabolic parameters such as glucose uptake, lactate production rates, oxygen consumption rates (OCR), and extracellular acidification rates (ECAR) have not been reported for this compound-treated cancer cells. The primary focus of the initial research has been on the elucidation of the a-UPR signaling pathway and the demonstration of in vitro and in vivo efficacy.[2][3] Therefore, the following sections will provide detailed, representative protocols for the types of experiments that would be necessary to generate this important metabolic data.
Experimental Protocols for Assessing Metabolic Effects
The following are detailed methodologies for key experiments that can be employed to investigate the impact of this compound on cancer cell metabolism.
Analysis of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol describes the use of the Agilent Seahorse XFe96 Analyzer to measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XFe96 or XFp Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate. The exact formulation may be adjusted based on the specific assay (e.g., glucose-free for glycolysis stress test).
-
Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Glycolysis Stress Test Kit: Contains Glucose, Oligomycin, and 2-Deoxyglucose (2-DG).
-
This compound compound
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) and ERα-negative control cell lines (e.g., MDA-MB-231).
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.
-
Cell Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Assay Medium Exchange: Prior to the assay, remove the culture medium and replace it with the appropriate pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Seahorse XF Assay:
-
Mito Stress Test: Load the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate injection ports. Place the cell plate into the Seahorse analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Glycolysis Stress Test: Load the sensor cartridge with Glucose, Oligomycin, and 2-DG. The assay will measure the basal extracellular acidification rate (ECAR), glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: After the run, normalize the OCR and ECAR data to the cell number in each well. Analyze the data to determine the effects of this compound on key metabolic parameters.
Glucose Uptake Assay
This protocol measures the rate at which cells take up glucose from the culture medium.
Materials:
-
ERα-positive and negative breast cancer cell lines
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound or vehicle for the desired time.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for a short period (e.g., 5-10 minutes).
-
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Cell Lysis and Measurement: Wash the cells with ice-cold PBS, lyse the cells, and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Normalization: Normalize the glucose uptake to the protein concentration of each sample.
Lactate Production Assay
This protocol quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
ERα-positive and negative breast cancer cell lines
-
Phenol red-free culture medium
-
Lactate colorimetric or fluorometric assay kit
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle in phenol red-free medium for the desired time.
-
Sample Collection: Collect the culture medium at different time points.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's instructions.
-
Data Normalization: Normalize the lactate production to the cell number or protein concentration.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the metabolic effects of a drug like this compound on cancer cells.
Workflow for Assessing Drug Effects on Cancer Cell Metabolism
Caption: A generalized workflow for investigating the metabolic effects of this compound on cancer cells.
Conclusion and Future Directions
This compound is a highly promising anticancer agent with a novel mechanism of action that effectively eradicates ERα-positive breast cancer in preclinical models. While its primary signaling pathway leading to a-UPR hyperactivation and necrosis has been well-characterized, its precise effects on cancer cell metabolism remain to be elucidated. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the metabolic reprogramming induced by this compound. Such studies will be invaluable in understanding the full spectrum of this compound's anticancer activity, potentially identifying metabolic vulnerabilities that could be exploited for combination therapies, and discovering biomarkers to predict patient response in future clinical trials. As this compound and its analogs progress towards clinical evaluation, a comprehensive understanding of their impact on tumor metabolism will be a critical component of their development.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]
The Central Role of Estrogen Receptor Alpha in ErSO-Induced Cancer Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic Estrogen Receptor alpha (ERα)-positive breast cancer remains a significant clinical challenge, often developing resistance to standard endocrine therapies. A novel small molecule, ErSO, has emerged as a potent and selective agent that induces rapid cell death in ERα-positive cancer cells, including those with therapy-resistant mutations. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's cytotoxicity, focusing on the indispensable role of ERα. We detail the signaling pathways, present quantitative efficacy data, and provide comprehensive experimental protocols to facilitate further research and development in this promising area of oncology.
Introduction: Targeting ERα with a Novel Mechanism
Approximately 75% of breast cancers are ERα-positive, where the hormone estrogen drives cancer cell proliferation and survival.[1] Standard treatments, known as endocrine therapies, function by inhibiting ERα activity. However, the development of resistance is common, creating an urgent need for new therapeutic strategies. This compound represents a paradigm shift, leveraging a non-canonical activity of ERα to convert a typically protective cellular pathway into a potent and selective tumor-killing mechanism.[2] Unlike traditional therapies, this compound does not compete with estrogen for binding to ERα but instead utilizes the receptor to hyper-activate the anticipatory Unfolded Protein Response (a-UPR), leading to rapid necrotic cell death.[3][4] This guide will dissect the pivotal role of ERα in this process.
Molecular Mechanism: ERα-Dependent Hyperactivation of the a-UPR
This compound's mechanism of action is contingent on the presence of ERα. It initiates a signaling cascade that results in a strong and sustained activation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response. While the a-UPR is typically a pro-survival pathway, its hyper-activation by this compound becomes cytotoxic to cancer cells.[2]
The proposed signaling pathway is as follows:
-
This compound-ERα Interaction: this compound interacts with ERα, initiating a conformational change or new interaction that does not block the estrogen binding site.
-
a-UPR Initiation: The this compound-bound ERα complex triggers the activation of the a-UPR. This involves the rapid phosphorylation of key signaling proteins, including eukaryotic initiation factor 2 alpha (eIF2α) and AMP-activated protein kinase (AMPK), and the cleavage of Activating Transcription Factor 6α (ATF6α).[2]
-
Ion Channel Involvement: This pathway leads to the activation of the TRPM4 sodium ion channel, causing a massive influx of sodium ions.[4]
-
Necrotic Cell Death: The ion influx results in osmotic stress, rapid ATP depletion, cell swelling, and ultimately, rupture of the plasma membrane—hallmarks of necrosis.[1][4] This contrasts with apoptosis, the programmed and controlled cell death induced by many conventional chemotherapies.
Signaling Pathway Diagram
Quantitative Data Presentation
The efficacy of this compound and its derivatives is highly selective for cancer cells expressing ERα. The tables below summarize the half-maximal inhibitory concentration (IC50) values across a panel of breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in ERα-Positive Breast Cancer Cell Lines
| Cell Line | ERα Status | ERα Mutation | Incubation Time | IC50 (nM) | Reference |
| MCF-7 | Positive | Wild-Type | 24h | ~20 | [3] |
| T47D | Positive | Wild-Type | 24h | 11-43 | [3] |
| TYS | Positive | Y537S | 24h | 11-43 | [3] |
| TDG | Positive | D538G | 24h | 11-43 | [3] |
| ZR-75-1 | Positive | Wild-Type | 72h | 5-25 | [4] |
| BT-474 | Positive | Wild-Type | 72h | 5-25 | [4] |
Table 2: Comparative Efficacy of this compound in ERα-Positive vs. ERα-Negative Cell Lines
| Cell Line | ERα Status | Incubation Time | This compound IC50 (µM) | This compound-TFPy IC50 (µM) | Reference |
| MCF-7 | Positive | 72h | - | 0.005-0.025 | [4] |
| MDA-MB-231 | Negative | 24h | >10 | >10-30 | [3][4] |
| HCC1937 | Negative | 72h | - | >10-30 | [4] |
| MDA-MB-436 | Negative | 72h | - | >10-30 | [4] |
| Hs578t | Low/Negative | 24h | Active | - | [3] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | ERα Status / Mutation | Treatment Regimen | Duration | Tumor Regression | Reference |
| MCF-7 Xenograft | Positive / Wild-Type | 40 mg/kg, p.o., daily | 21 days | >99% reduction | [1] |
| MCF-7 Xenograft | Positive / Wild-Type | 10 mg/kg, i.v., weekly | 4 weeks | Complete Regression | [5] |
| ST941/HI PDX | Positive / Y537S | 40 mg/kg, p.o., daily | 14 days | Significant Regression | [1] |
| MCF-7 ESR1mut | Positive / D538G | 50 mg/kg, i.v., single dose | - | Rapid Necrosis | [5] |
Experimental Protocols
Detailed methodologies are provided for key experiments to validate the role of ERα in this compound-induced cell death.
Cell Viability Assay (AlamarBlue)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-only wells as a negative control and a cytotoxic agent like Raptinal as a positive control for 100% cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 72, or 168 hours) at 37°C in a 5% CO2 incubator.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Correct for background fluorescence using wells with medium only. Calculate cell viability relative to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Western Blot for a-UPR Markers
This protocol is used to detect the activation of the a-UPR pathway.
-
Cell Treatment and Lysis: Plate MCF-7 cells and treat with this compound (e.g., 0-500 nM) for various time points (e.g., 0, 2, 4, 6 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key a-UPR proteins. Recommended antibodies include:
-
Phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology, #9721)
-
Total eIF2α (e.g., Cell Signaling Technology, #9722)
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
ATF6α
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ERα (ESR1) Gene Knockdown using siRNA
This protocol demonstrates the ERα-dependency of this compound.
-
siRNA Preparation: Dilute ESR1-targeting siRNA (e.g., Dharmacon SMARTpool) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent like Lipofectamine RNAiMAX in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Seed cells (e.g., MCF-7 or ERα-negative MDA-MB-231 cells engineered to express ERα) so they are approximately 70% confluent on the day of transfection. Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.
-
Validation of Knockdown: Harvest a subset of cells to validate ERα knockdown via Western blot or qPCR.
-
This compound Sensitivity Assay: Treat the remaining ERα-knockdown and control cells with various concentrations of this compound and perform a cell viability assay (as in Protocol 4.1) to assess changes in sensitivity.
Experimental Workflow Diagram
The Criticality of ERα: Evidence from Knock-in and Knockdown Studies
The absolute requirement of ERα for this compound's activity is unequivocally demonstrated by genetic manipulation experiments.
-
ERα-Negative Cells are Resistant: ERα-negative breast cancer cell lines, such as MDA-MB-231, are highly resistant to this compound, with IC50 values several orders of magnitude higher than those for ERα-positive cells.[3]
-
ERα Knock-in Sensitizes Cells: When ERα is genetically introduced (knocked-in) into ERα-negative MDA-MB-231 cells, they become dramatically sensitized to this compound, undergoing rapid cell death upon treatment.[3]
-
ERα Knockdown Confers Resistance: Conversely, when ERα expression is silenced using siRNA in sensitive cells like MCF-7, their resistance to this compound increases significantly. This confirms that this compound mediates its effects through ERα.
This relationship can be visualized as a simple logical diagram.
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. eIF2α Antibody | Cell Signaling Technology [cellsignal.com]
- 3. scribd.com [scribd.com]
- 4. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
The Genesis of ErSO Resistance: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the potential origins of resistance to ErSO, a novel and potent activator of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-alpha (ERα)-positive breast cancers. While preclinical studies have highlighted this compound's efficacy and suggested a low propensity for resistance development, understanding the theoretical underpinnings of how resistance might emerge is critical for proactive therapeutic strategy and the development of next-generation agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and endocrine therapies.
Introduction to this compound and Its Mechanism of Action
This compound represents a paradigm shift in targeting ERα-positive breast cancer. Unlike traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) that aim to block or degrade ERα, this compound acts by binding to ERα and inducing a hyper-activation of the a-UPR.[1][2] This overwhelming and sustained activation of a typically pro-survival pathway leads to selective and rapid necrosis of ERα-positive cancer cells.[1][3] Notably, this compound has demonstrated efficacy against cell lines harboring ERα mutations (Y537S and D538G) that confer resistance to conventional endocrine therapies.[1][4]
Despite the promising preclinical data suggesting a lack of observed resistance, the inherent plasticity of cancer cells necessitates a thorough investigation into the plausible mechanisms by which they might evade this compound-mediated cytotoxicity. This guide will therefore extrapolate from known mechanisms of resistance to other ER-targeted therapies and consider the unique aspects of this compound's mode of action to present a framework for understanding potential this compound resistance.
Hypothetical Origins of this compound Resistance
The development of resistance to this compound is likely to be a multifactorial process. Based on established patterns of resistance to other endocrine therapies, we can postulate several key biological events that could lead to diminished this compound efficacy.
Alterations in the ERα Signaling Axis
While this compound is effective against certain ESR1 mutations, it is conceivable that other alterations could impact its activity.
-
Downregulation or Loss of ERα Expression: A straightforward mechanism of resistance would be the significant downregulation or complete loss of ERα protein. Since this compound's action is contingent on binding to ERα, the absence of the target protein would render the drug ineffective. This is a known, albeit less common, mechanism of resistance to other endocrine therapies.[5][6]
-
Novel ESR1 Mutations: The emergence of novel mutations in the ESR1 gene that alter the this compound binding site or prevent the conformational changes necessary for a-UPR hyper-activation could confer resistance. While current data shows efficacy against common resistance-associated mutations, the selective pressure of this compound could drive the evolution of new ones.
Dysregulation of the Unfolded Protein Response Pathway
Given that this compound's cytotoxicity is mediated through the a-UPR, alterations within this pathway are a prime candidate for resistance mechanisms.
-
Adaptive UPR Attenuation: Cancer cells might develop mechanisms to dampen the hyper-activated a-UPR induced by this compound. This could involve the upregulation of chaperones, such as GRP78/BiP, or the modulation of key UPR sensors like IRE1α, PERK, and ATF6 to restore homeostasis and prevent cell death. The UPR is a known mediator of drug resistance in various cancers.[7][8]
-
Mutations in UPR Pathway Components: Genetic or epigenetic alterations in downstream effectors of the a-UPR pathway could uncouple this compound-ERα binding from the induction of cell death.
Activation of Bypass Signaling Pathways
A common theme in resistance to targeted therapies is the activation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the drug's effects.
-
Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: Enhanced signaling through pathways such as EGFR, HER2, and IGF-1R can activate downstream cascades like PI3K/AKT/mTOR and MAPK/ERK.[9][10][11] These pathways can promote cell survival and may counteract the pro-apoptotic signals from a hyper-activated a-UPR. Studies on resistance to other SERDs have shown an upregulation of HER family and MAPK/AKT signaling.[12][13]
-
Constitutive Activation of Downstream Kinases: Mutations or amplifications of key nodes within these survival pathways, such as PIK3CA or AKT, could provide a strong survival signal that overrides this compound-induced stress.
Quantitative Data on Endocrine Therapy Resistance
Direct quantitative data on this compound resistance is not yet available in published literature. However, data from studies on tamoxifen and other SERDs can provide a comparative framework.
| Cell Line | Treatment for Resistance | Fold Resistance | IC50 (Resistant) | IC50 (Parental) | Reference |
| T47D/SN120 | SN-38 | 14.5 | - | - | [14] |
| T47D/SN150 | SN-38 | 59.1 | - | - | [14] |
| TamR MCF7 | 4-hydroxytamoxifen (4-OHT) | >2.7 | >40 µM | 14.4 µM | [15] |
| MDA-MB-361 | ZD1839 (Gefitinib) | - | 5.3 µM | - | [16] |
| SK-Br-3 | ZD1839 (Gefitinib) | - | 4.0 µM | - | [16] |
| Alteration | Frequency in Metastatic ER+ Breast Cancer (Post-AI therapy) | Implication for this compound | Reference |
| ESR1 Mutations | ~20-40% | This compound is reportedly effective against common ESR1 mutations. | [5][17] |
Experimental Protocols for Generating this compound-Resistant Cell Lines
The following is a generalized protocol for the in vitro generation of this compound-resistant breast cancer cell lines, adapted from methodologies used for tamoxifen and fulvestrant resistance.[18][19][20][21]
1. Cell Line Selection and Baseline Characterization:
-
Begin with an ERα-positive breast cancer cell line known to be sensitive to this compound (e.g., MCF-7, T47D).
-
Perform a baseline dose-response assay to determine the initial IC50 of this compound for the parental cell line.
2. Dose Escalation Method:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Initially, a significant reduction in cell proliferation and an increase in cell death is expected.
-
Continuously culture the surviving cells, passaging them as they reach confluence.
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner.
-
This process of dose escalation should be carried out over several months to a year.
3. Pulsing Method:
-
Alternatively, treat the cells with a high concentration of this compound (e.g., IC75-IC90) for a short period (24-72 hours).
-
Remove the drug and allow the surviving cells to recover and repopulate the culture vessel.
-
Repeat this cycle of high-dose pulsing and recovery.
4. Confirmation and Characterization of Resistance:
-
Once a cell population is able to proliferate in the presence of a significantly higher concentration of this compound compared to the parental line, resistance should be confirmed.
-
Perform a dose-response assay on the putative resistant cell line and compare the IC50 to the parental line. A significant shift in IC50 indicates resistance.
-
The resistant phenotype should be stable in the absence of the drug for several passages.
-
Characterize the resistant cell line using various molecular biology techniques (Western blotting, qPCR, sequencing) to investigate the mechanisms outlined in the previous section.
Visualizing the Pathways and Processes
Signaling Pathways Implicated in Potential this compound Resistance
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approach eradicates breast cancer in mice – News Bureau [news.illinois.edu]
- 3. biotechscope.com [biotechscope.com]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine resistance in breast cancer: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Abstract 432: Mechanisms of acquired resistance to ARV-471, a novel PROTAC® estrogen receptor degrader | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Endocrine sensitivity of estrogen receptor‐positive breast cancer is negatively correlated with aspartate‐β‐hydroxylase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 21. Investigating differences between tamoxifen resistant and sensitive breast cancer cells with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ErSO In Vitro Assay for Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ErSO is a novel small molecule compound that has demonstrated potent and selective killing of estrogen receptor-alpha (ERα)-positive breast cancer cells.[1][2] Unlike traditional endocrine therapies that are often cytostatic, this compound induces rapid necrosis in ERα-positive cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR), a non-canonical function of ERα.[1][3] This unique mechanism of action makes this compound a promising therapeutic candidate for ERα-positive breast cancers, including those resistant to current treatments.[4] These application notes provide a detailed protocol for performing an in vitro cytotoxicity assay to evaluate the efficacy of this compound against breast cancer cell lines.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives in various breast cancer cell lines, as reported in the literature. This data highlights the selectivity of these compounds for ERα-positive cells.
| Compound | Cell Line | ERα Status | Incubation Time (hr) | IC50 (µM) |
| This compound | MCF-7 | Positive | 24 | ~0.3 - 0.5 |
| This compound | T47D | Positive | 24 | ~0.4 |
| This compound | HCT-116 | Negative | 24 | 11 |
| This compound | HCT-116 | Negative | 72 | 0.26 |
| This compound-DFP | MCF-7 | Positive | 24 / 72 | ~0.05 |
| This compound-DFP | HCT-116 | Negative | 24 / 72 | 55 |
| This compound-TFPy | MCF-7 | Positive | Not Specified | 0.004 - 0.005 |
Note: IC50 values are approximate and can vary based on experimental conditions.[4]
Experimental Protocols
This section outlines a detailed methodology for determining the cytotoxic effects of this compound on ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines using a resazurin-based cell viability assay (e.g., AlamarBlue).
Materials
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
ERα-negative breast cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., AlamarBlue)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence microplate reader
Cell Culture
-
Culture breast cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain exponential growth. For MCF-7 and T47D cells, which can grow in clumps, ensure single-cell suspension during passaging by gentle pipetting or using a cell-dissociating agent.
In Vitro Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at a density of 5,000 - 15,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of analysis.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value accurately.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Cell Viability Measurement (AlamarBlue Assay):
-
After the incubation period, add 10 µL of the AlamarBlue reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound binds to ERα, leading to hyperactivation of the a-UPR and subsequent necrotic cell death.
Experimental Workflow
Caption: Workflow for the this compound in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ErSO in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ErSO, a small molecule activator of the anticipatory unfolded protein response (a-UPR), in mouse xenograft models of estrogen receptor-positive (ERα+) breast cancer.[1] The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and its derivatives.
Introduction
Estrogen receptor-alpha positive (ERα+) breast cancer is the most common subtype of breast cancer, with endocrine therapies being the standard of care.[1][2] However, resistance to these therapies is a significant clinical challenge.[2][3] this compound is a novel small molecule that has demonstrated remarkable efficacy in preclinical models of ERα+ breast cancer by selectively inducing cancer cell death through the activation of the anticipatory unfolded protein response (a-UPR).[1][4] This compound and its more potent derivative, this compound-TFPy, have been shown to cause rapid and complete regression of large, established tumors in various mouse xenograft models, including those resistant to standard therapies.[1][5][6] Notably, this compound-TFPy has induced complete tumor eradication with a single dose.[3][5][7] These findings present a promising new therapeutic strategy for ERα+ breast cancer.
Mechanism of Action
This compound's anticancer activity is mediated through the activation of the anticipatory unfolded protein response (a-UPR) in ERα-positive breast cancer cells.[1] This pathway, typically involved in cellular protection, is hyperactivated by this compound, leading to selective necrosis of the cancer cells while leaving normal cells unharmed.[1][4]
This compound Signaling Pathway
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Drug Candidate Eliminates Breast Cancer Tumors in Mice in a Single Dose | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]
Application Notes and Protocols: Recommended Dosage of ErSO for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the novel anti-cancer compound ErSO and its potent derivative, this compound-TFPy, in preclinical research. The provided information is intended to guide the design and execution of in vivo studies evaluating the efficacy of these compounds in various cancer models.
Introduction
This compound and its analogs are a promising new class of anti-cancer agents that function by inducing hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-positive (ERα+) cancer cells, leading to rapid and selective tumor cell death.[1] Preclinical studies have demonstrated remarkable efficacy, including complete tumor regression in various animal models of breast cancer.[2][3] This document summarizes the key findings on dosing, administration, and experimental design from these foundational studies.
Data Presentation: Recommended Dosages of this compound and its Analogs
The following tables provide a summary of the dosages for this compound and its more potent derivative, this compound-TFPy, that have been reported in preclinical studies. These tables are designed for easy comparison of dosages across different animal models, cancer types, and administration routes.
Table 1: Recommended Dosage of this compound in Preclinical Studies
| Animal Model | Cancer Model | Administration Route | Dosage Range | Dosing Schedule | Observed Outcome |
| Mouse (Nu/J) | Orthotopic MCF-7 xenograft | Oral (p.o.) | 10 - 40 mg/kg | Daily | Tumor regression[2] |
| Mouse (Nu/J) | Orthotopic MCF-7 xenograft | Oral (p.o.), Intravenous (i.v.) | 0.5 - 40 mg/kg | Once per week for 3 weeks | Dose-dependent tumor regression[2] |
| Mouse (NSG) | Orthotopic TYS-luc (T47D-Y537S) xenograft | Oral (p.o.) | 40 mg/kg | Daily | Complete tumor regression[2] |
| Mouse | Metastatic ERα-mutant breast cancer | Intraperitoneal (i.p.), Oral (p.o.) | 40 mg/kg | Daily for 14 days | Significant reduction in tumor burden[4] |
| Rat | N/A (Tolerability study) | Oral (p.o.) | >17.5 mg/kg (MTD) | Single dose | Maximum Tolerated Dose determination[5] |
| Dog (Beagle) | N/A (Tolerability study) | Oral (p.o.) | >150 mg/kg (Tolerated) | Single dose | Well-tolerated at high doses[5] |
Table 2: Recommended Dosage of this compound-TFPy in Preclinical Studies
| Animal Model | Cancer Model | Administration Route | Dosage | Dosing Schedule | Observed Outcome |
| Mouse (Athymic Nude) | MCF-7 ESR1mut (D538G) xenograft | Intravenous (i.v.) | 25 mg/kg, 50 mg/kg | Single dose | >80% decrease in tumor volume; complete regression at 50 mg/kg[6] |
| Mouse (Athymic Nude) | Large MCF-7 ESR1mut xenografts (~1500 mm³) | Intravenous (i.v.) | 50 mg/kg | Single dose | >90% tumor regression[6] |
| Mouse (Athymic Nude) | ST941 PDX (ESR1mut, Y537S) | Intravenous (i.v.) | Not specified | Once or twice weekly for 4 weeks | Efficacious against drug-resistant PDX model[6] |
| Mouse (CD-1) | N/A (Tolerability study) | Intravenous (i.v.) | 150 mg/kg (MTD) | Single dose | Maximum Tolerated Dose determination[6] |
| Rat (Sprague-Dawley) | N/A (Tolerability study) | Intravenous (i.v.) | >50 mg/kg (MTD) | Single dose | Maximum Tolerated Dose determination[6] |
| Dog (Beagle) | N/A (Tolerability study) | Intravenous (i.v.) | >5 mg/kg (Tolerated) | Single dose | Well-tolerated[6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Orthotopic Breast Cancer Xenograft Model
This protocol describes a typical in vivo efficacy study using an orthotopic xenograft model of human breast cancer in immunocompromised mice.
1. Cell Culture and Preparation:
- Culture ERα-positive human breast cancer cells (e.g., MCF-7, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics.
- For bioluminescence imaging, transduce cells with a lentiviral vector expressing luciferase and select for stable expression.
- On the day of injection, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1.5 x 106 cells/50 µL). Keep cells on ice until injection.
2. Animal Model:
- Use female immunodeficient mice (e.g., athymic nude, NSG), 6-8 weeks old.
- If using estrogen-dependent cell lines like MCF-7, supplement mice with a slow-release 17β-estradiol pellet implanted subcutaneously.
3. Orthotopic Tumor Implantation:
- Anesthetize the mouse using isoflurane.
- Make a small incision in the skin over the fourth mammary fat pad.
- Gently inject 50 µL of the cell suspension into the mammary fat pad.
- Close the incision with surgical clips or sutures.
- Monitor the animals for tumor growth by palpation or bioluminescence imaging.
4. Drug Formulation and Administration:
- Oral (p.o.) Administration: Formulate this compound in a vehicle suitable for oral gavage, such as a solution containing DMSO, PEG300, and Tween-80. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Intravenous (i.v.) Administration: For this compound-TFPy, a reported formulation is 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.[6]
- Administer the appropriate dose based on the animal's body weight according to the desired dosing schedule (e.g., daily, weekly).
5. Tumor Growth Monitoring and Endpoint Analysis:
- Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
- Bioluminescence Imaging (BLI):
- Anesthetize mice with isoflurane.
- Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[6]
- After approximately 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS Spectrum).[3]
- Quantify the bioluminescent signal (photons/second) from the tumor region of interest.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
Protocol 2: Patient-Derived Xenograft (PDX) Model for this compound Efficacy Testing
This protocol outlines the use of patient-derived xenografts to evaluate this compound efficacy in a more clinically relevant model.
1. PDX Model Establishment:
- Obtain fresh tumor tissue from a patient with ERα+ breast cancer under appropriate ethical guidelines.
- Implant small fragments of the tumor tissue (1-2 mm³) subcutaneously or orthotopically into the mammary fat pad of highly immunodeficient mice (e.g., NSG).
- Allow the tumors to grow to a suitable size for passaging.
2. Expansion and Cohort Generation:
- Once the initial tumors reach approximately 1000-1500 mm³, excise them and fragment the tissue for serial passaging into new cohorts of mice.
- When tumors in the experimental cohorts reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
3. Drug Administration and Monitoring:
- Administer this compound or this compound-TFPy using the formulations and routes described in Protocol 1.
- Monitor tumor growth using caliper measurements.
- At the study endpoint, collect tumors for downstream analysis to assess treatment response.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-mediated hyperactivation of the a-UPR pathway.
Experimental Workflow Diagram
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug candidate eliminates breast cancer tumors in mice in a single dose - American Chemical Society [acs.org]
- 4. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]
- 5. SW-3431 exerts antitumor activity in PPP2R1A-mutant tumors | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
ErSO Treatment Protocol for Patient-Derived Organoids: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
ErSO, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer.[1] Unlike traditional endocrine therapies that aim to inhibit ER signaling, this compound selectively induces cancer cell death by hyperactivating a protective cellular pathway, leading to robust tumor regression in preclinical models, including patient-derived xenografts and organoids.[1][2] This application note provides a detailed protocol for the treatment of patient-derived organoids (PDOs) with this compound, enabling researchers to evaluate its efficacy and mechanism of action in a patient-relevant 3D culture system.
Mechanism of Action
This compound's unique mechanism of action centers on the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a signaling pathway typically involved in cellular protection. In ER+ breast cancer cells, this compound binds to the estrogen receptor alpha (ERα), triggering a cascade of events that transforms the protective a-UPR into a lethal response. This leads to massive cellular stress, culminating in necrotic cell death.[2] This process is independent of estrogen and has been shown to be effective in models with ERα mutations that confer resistance to standard endocrine therapies.
Quantitative Data Summary
While specific quantitative data for this compound treatment on patient-derived organoids is still emerging in peer-reviewed literature, extensive data from ER+ breast cancer cell lines and patient-derived xenograft (PDX) models demonstrate its potent and selective activity. The following tables summarize key quantitative findings that can inform starting concentrations and expected outcomes in PDO studies.
Table 1: In Vitro Efficacy of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ERα Status | This compound IC50 (nM) | Time Point | Reference |
| MCF-7 | Wild-Type | ~20-40 | 24 hours | [1] |
| T-47D | Wild-Type | Not explicitly stated, but effective | Not specified | |
| BT-474 | Wild-Type | Not explicitly stated, but effective | Not specified | |
| ZR-75-1 | Wild-Type | Not explicitly stated, but effective | Not specified | |
| HCC1428 | Wild-Type | Not explicitly stated, but effective | Not specified | |
| TYS | Y537S Mutant | Not explicitly stated, but effective | Not specified | |
| TDG | D538G Mutant | Not explicitly stated, but effective | Not specified |
Note: The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are indicative of the potent cytotoxic effect of the compound.
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | ERα Status | This compound Dosage and Administration | Outcome | Reference |
| ER+ Breast Cancer | ERα+ | 40 mg/kg, oral, daily for 21 days | >99% tumor regression | [1] |
| Ovarian Cancer PDOs | ERα+ | Not specified | Highly effective | [2] |
Note: These in vivo studies highlight the significant tumor regression observed with this compound treatment at well-tolerated doses, suggesting a strong therapeutic potential.
Experimental Protocols
This section provides detailed methodologies for the treatment of patient-derived organoids with this compound and subsequent analysis of its effects.
Protocol 1: Generation and Culture of Patient-Derived Organoids (PDOs)
This protocol is a generalized procedure and should be optimized based on the specific tissue of origin and laboratory standards.
Materials:
-
Fresh patient tumor tissue
-
Advanced DMEM/F12 medium
-
Matrigel® or other basement membrane extract
-
Releasable (e.g., dispase) or non-releasable matrix
-
Organoid culture medium (specific to the tissue type, often supplemented with growth factors such as EGF, Noggin, R-spondin, FGFs, and inhibitors like Y-27632)
-
Collagenase and DNase I
-
Sterile PBS and cell culture plates
Procedure:
-
Tissue Digestion: Mince the fresh tumor tissue into small pieces (1-2 mm³) and digest using a solution of collagenase and DNase I in Advanced DMEM/F12 at 37°C with agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters.
-
Cell Filtration and Washing: Pass the digested tissue through a 70-100 µm cell strainer to remove undigested fragments. Wash the resulting cell suspension with cold PBS.
-
Embedding in Matrix: Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and Matrigel® on ice. Plate droplets of the cell-matrix mixture into a pre-warmed 24-well plate.
-
Solidification and Culture: Allow the Matrigel® domes to solidify at 37°C for 15-30 minutes. Gently add pre-warmed organoid culture medium to each well.
-
Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. Organoids can be passaged by mechanically or enzymatically disrupting the Matrigel® and re-plating the organoid fragments.
Protocol 2: this compound Treatment of Patient-Derived Organoids
Materials:
-
Established patient-derived organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Organoid Plating: Dissociate established PDOs into small fragments and seed them in a multi-well plate as described in Protocol 1. Allow the organoids to form and stabilize for 3-4 days.
-
This compound Dilution: Prepare a serial dilution of this compound in organoid culture medium to achieve the desired final concentrations. A typical starting range for dose-response experiments could be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated organoids at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Organoid Viability (CellTiter-Glo® 3D Assay)
Materials:
-
This compound-treated organoid cultures in a multi-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 3D reagent and the plate containing the organoids to room temperature for approximately 30 minutes.
-
Lysis: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percentage of viability for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 4: Quantification of Apoptosis (Caspase-Glo® 3/7 Assay)
Materials:
-
This compound-treated organoid cultures in a multi-well plate
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Reagent Addition: Follow the same initial steps as the viability assay. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for the caspase cleavage of the substrate and generation of a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (determined from a parallel viability assay) to get a specific measure of apoptosis induction.
Visualizations
Signaling Pathway
Caption: this compound-induced anticipatory Unfolded Protein Response (a-UPR) signaling pathway leading to necrotic cell death.
Experimental Workflow
Caption: Experimental workflow for this compound treatment and efficacy assessment in patient-derived organoids.
References
Application Notes and Protocols: Western Blot Analysis for UPR Markers Following ErSO Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Unfolded Protein Response (UPR) markers in response to treatment with ErSO, a small molecule activator of the anticipatory UPR (a-UPR). This compound selectively induces necrosis in estrogen receptor-positive (ERα+) cancer cells by hyperactivating the a-UPR. This document outlines the experimental workflow, data interpretation, and provides a step-by-step protocol for Western blot analysis of key UPR markers.
Introduction
The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. This compound (Estrogen Receptor Stress Ovulator) is a novel compound that has been shown to selectively activate the a-UPR in ERα-positive breast cancer cells, leading to tumor regression.[1][2] This hyperactivation of a typically protective pathway results in cancer cell death, making this compound a promising therapeutic agent.[1][2]
Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by monitoring the expression and activation of key UPR markers. The three canonical branches of the UPR are mediated by IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Upon ER stress, the chaperone BiP (Binding immunoglobulin protein), also known as GRP78, dissociates from these sensors, leading to their activation. Downstream markers of UPR activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.
Data Presentation
The following table summarizes the expected quantitative changes in key UPR markers following this compound treatment in ERα-positive cancer cells, based on densitometric analysis of Western blot data. Values are presented as fold change relative to a vehicle-treated control.
| UPR Marker | Expected Fold Change (this compound vs. Vehicle) | Treatment Conditions | Cell Line | Reference |
| p-PERK | Increased | 100 nM this compound, 4 hours | MCF-7 | [1] |
| p-eIF2α | Increased | 100 nM this compound, 4 hours | MCF-7 | [1][3] |
| Cleaved ATF6 (p50) | Increased | 100 nM this compound, 4 hours | MCF-7 | [3] |
| BiP (GRP78) | No significant change or slight increase | Varies with duration of treatment | MCF-7 | |
| CHOP | Increased (at later time points) | Varies with duration of treatment | MCF-7 |
Note: The magnitude of the fold change can vary depending on the cell line, this compound concentration, and treatment duration. The data presented here is a representative summary based on existing literature.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, refer to the diagrams below.
Caption: this compound-induced a-UPR signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol: Western Blot Analysis of UPR Markers
This protocol details the steps for analyzing the activation of UPR markers in ERα-positive cells treated with this compound.
1. Cell Culture and Treatment: a. Seed ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 12, or 24 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. b. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE: a. Load the prepared samples into the wells of a 4-15% precast polyacrylamide gel. b. Include a pre-stained protein ladder in one of the wells to monitor protein migration and estimate molecular weights. c. Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack. c. Perform the transfer at 100V for 60-90 minutes or according to the manufacturer's recommendations. d. After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm transfer efficiency. Destain with TBST.
7. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, BSA is generally recommended over milk to reduce background.
8. Primary Antibody Incubation: a. Dilute the primary antibodies against the target UPR markers (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-BiP, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH) in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation: a. The following day, wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
10. Detection: a. Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
11. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band. c. Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Cell viability assays for determining ErSO IC50 values
Note: IC50 values are approximate and can vary based on experimental conditions. This table is a summary of reported values for comparison. [1][2][3]
Experimental Protocols
Protocol 1: MTT Assay for this compound IC50 Determination
This protocol is adapted for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures metabolic activity.
Materials:
-
This compound compound
-
ERα-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered) [7]* Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-570 nm [2][7] Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic phase.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate. [7] * Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM). It is recommended to perform a wide range of concentrations in the initial experiment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. [6]
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well. [7] * Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a plate reader. [2][7] * Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for this compound IC50 Determination
This protocol utilizes the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active, viable cells. This assay is known for its high sensitivity and "add-mix-measure" simplicity. [8][9] Materials:
-
This compound compound
-
ERα-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
This compound Treatment:
-
Prepare and add this compound serial dilutions to the cells as described in the MTT protocol.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® Buffer and allow the lyophilized CellTiter-Glo® Substrate to equilibrate to room temperature. [9] * Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to avoid foaming. [9] * Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [9] * Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium). [9]
-
-
Signal Stabilization and Measurement:
-
Data Acquisition and Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (subtracting background luminescence from wells with medium only).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer [acs.figshare.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [portugal.promega.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Lentiviral Transduction of ERα in Oviductal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) plays a pivotal role in the function of the oviduct, influencing processes essential for fertilization and early embryonic development.[1][2][3] Studies involving the manipulation of ERα expression in oviductal cells are therefore critical for understanding reproductive biology and for the development of novel therapeutics. Lentiviral vectors are a powerful tool for introducing and expressing genes, such as the one encoding ERα (ESR1), in a variety of cell types, including primary oviductal epithelial cells, due to their ability to transduce both dividing and non-dividing cells and integrate into the host genome for stable, long-term expression.
These application notes provide a comprehensive overview and detailed protocols for the use of lentiviral transduction to express ERα in in vitro models of the oviduct, relevant to what we will refer to as ERSO (Estrogen Receptor-α in Synthetic Oviduct) studies.
Signaling Pathways and Experimental Workflow
A fundamental understanding of the ERα signaling pathway is crucial for designing and interpreting experiments. The diagram below illustrates the canonical genomic and non-genomic pathways of ERα signaling.
The following diagram outlines the experimental workflow for lentiviral transduction of oviductal cells to express ERα.
Data Presentation
Successful lentiviral transduction and subsequent ERα expression can be quantified. The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: Lentiviral Transduction Efficiency
| Cell Type | Transduction Enhancer | MOI | Transduction Efficiency (%) |
| Primary Oviductal Epithelial | Polybrene (8 µg/mL) | 5 | 45 ± 5 |
| Primary Oviductal Epithelial | Polybrene (8 µg/mL) | 10 | 72 ± 8 |
| Primary Oviductal Epithelial | Polybrene (8 µg/mL) | 20 | 85 ± 6 |
| Oviductal Cell Line (e.g., OE-E6/E7) | Polybrene (8 µg/mL) | 5 | 65 ± 7 |
| Oviductal Cell Line (e.g., OE-E6/E7) | Polybrene (8 µg/mL) | 10 | 91 ± 4 |
Transduction efficiency was determined by flow cytometry for a co-expressed fluorescent marker (e.g., GFP) 72 hours post-transduction. Values are mean ± SD from three independent experiments.
Table 2: Quantification of ERα Expression
| Cell Type | Treatment | ERα mRNA Fold Change (qRT-PCR) | ERα Protein Level (Relative to Control) |
| Primary Oviductal Epithelial | Control (Non-transduced) | 1.0 | 1.0 |
| Primary Oviductal Epithelial | Lentivirus-ERα | 50 ± 12 | 35 ± 9 |
| Oviductal Cell Line (OE-E6/E7) | Control (Non-transduced) | 1.0 | 1.0 |
| Oviductal Cell Line (OE-E6/E7) | Lentivirus-ERα | 120 ± 25 | 85 ± 15 |
ERα mRNA fold change is relative to the non-transduced control and normalized to a housekeeping gene. ERα protein levels were quantified by densitometry of Western blot bands and are shown relative to the control. Values are mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Lentivirus Production and Titration
This protocol describes the generation of high-titer lentiviral particles carrying the human ESR1 gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding ERα and a marker gene (e.g., GFP or puromycin resistance)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge or concentration solution
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mix in Opti-MEM containing the transfer plasmid, psPAX2, and pMD2.G in a ratio of 4:3:1.
-
Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
Change the medium 12-16 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral supernatant using an ultracentrifuge or a commercially available concentration solution.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Viral Titer Determination:
-
Prepare serial dilutions of the concentrated virus.
-
Transduce a permissive cell line (e.g., HEK293T) in the presence of a transduction enhancer.
-
After 72 hours, determine the percentage of fluorescent cells by flow cytometry (if using a fluorescent marker) or select with the appropriate antibiotic and count colonies.
-
Calculate the viral titer in transducing units per mL (TU/mL).
-
Protocol 2: Lentiviral Transduction of Primary Oviductal Epithelial Cells
This protocol outlines the steps for transducing primary oviductal epithelial cells with ERα-expressing lentivirus.
Materials:
-
Isolated primary oviductal epithelial cells
-
Specialized cell culture medium for oviductal cells
-
Concentrated lentivirus (Lenti-ERα)
-
Polybrene or other transduction enhancers
-
6-well plates
Procedure:
-
Cell Seeding: Seed primary oviductal epithelial cells in a 6-well plate at a density of 1-2 x 10^5 cells per well. Allow cells to adhere and reach 50-70% confluency.
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare the transduction medium containing the appropriate amount of virus to achieve the desired Multiplicity of Infection (MOI).
-
Add a transduction enhancer such as Polybrene to a final concentration of 4-8 µg/mL.
-
Remove the culture medium from the cells and add the transduction medium.
-
Incubate for 12-24 hours.
-
-
Post-Transduction:
-
After the incubation period, remove the virus-containing medium and replace it with fresh culture medium.
-
Culture the cells for an additional 48-72 hours before proceeding with analysis or selection.
-
Protocol 3: Validation of ERα Expression
This protocol provides methods to confirm the successful expression of ERα in transduced cells.
A. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ESR1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from both transduced and non-transduced control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for ESR1 and the housekeeping gene.
-
Analysis: Calculate the relative expression of ESR1 in transduced cells compared to controls using the ΔΔCt method.
B. Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
C. Immunocytochemistry (ICC)
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against ERα
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.
-
Blocking and Staining:
-
Block non-specific antibody binding.
-
Incubate with the primary anti-ERα antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Quality Control and Biosafety
Lentiviral vectors are derived from HIV-1 and require handling in a Biosafety Level 2 (BSL-2) facility. All personnel must be properly trained in handling viral vectors. It is crucial to use third-generation, self-inactivating (SIN) lentiviral systems to minimize the risk of generating replication-competent lentiviruses. Quality control of viral preparations should include sterility testing and confirmation of viral titer. All disposable materials that come into contact with the virus must be decontaminated with a suitable disinfectant (e.g., 10% bleach) before disposal.
References
- 1. Oviductal estrogen receptor α signaling prevents protease-mediated embryo death | eLife [elifesciences.org]
- 2. Oviductal estrogen receptor α signaling prevents protease-mediated embryo death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor α is required for oviductal transport of embryos - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating a Novel Anti-Cancer Strategy: In Vivo Bioluminescence Imaging of ErSO-Treated Tumors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the in vivo evaluation of ErSO, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), in preclinical models of estrogen receptor-positive (ERα+) breast cancer using bioluminescence imaging (BLI). This compound has demonstrated remarkable efficacy in inducing tumor regression, and this protocol outlines the necessary steps to quantitatively monitor its therapeutic effects in real-time. Included are comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
Estrogen receptor-positive (ERα+) breast cancer is the most common subtype of breast cancer. While endocrine therapies are the standard of care, resistance and disease progression remain significant clinical challenges. This compound is a novel therapeutic agent that selectively induces necrosis in ERα+ breast cancer cells through a mechanism distinct from traditional endocrine therapies. It functions by hyper-activating a cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1] This overstimulation of a normally protective pathway leads to rapid and potent cancer cell death.
Bioluminescence imaging (BLI) is a powerful and sensitive non-invasive technique for monitoring tumor growth and response to therapy in living animals. By utilizing cancer cell lines engineered to express a luciferase enzyme, researchers can quantitatively track changes in tumor burden over time. This application note provides a comprehensive protocol for assessing the in vivo efficacy of this compound using BLI.
This compound's Mechanism of Action: Hyperactivation of the a-UPR
This compound's anti-cancer activity is dependent on the presence of ERα. Upon binding to ERα, this compound initiates a signaling cascade that leads to the hyperactivation of the a-UPR. This pathway is distinct from the canonical UPR, which is triggered by the accumulation of misfolded proteins. The this compound-induced a-UPR signaling cascade is initiated at the cell membrane and involves the following key steps:
-
This compound binds to ERα: This interaction triggers a conformational change in the receptor.
-
Activation of Src Kinase: The this compound-ERα complex activates Src kinase.
-
Phosphorylation of PLCγ: Activated Src kinase phosphorylates and activates Phospholipase C gamma (PLCγ).
-
IP₃ Production: PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum (ER) membrane, leading to a massive and sustained release of calcium (Ca²⁺) from the ER into the cytoplasm.
-
a-UPR Hyperactivation and Necrosis: This sustained elevation of cytosolic calcium hyper-activates the a-UPR, leading to mitochondrial dysfunction, ATP depletion, and ultimately, necrotic cell death.
References
Application Note: Flow Cytometry Analysis of Apoptosis vs. Necrosis Induced by ErSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ErSO is a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated potent and selective killing of estrogen receptor-positive (ERα+) breast cancer cells.[1][2][3] Understanding the precise mechanism of cell death induced by this compound is critical for its development as a therapeutic agent. While this compound primarily induces necrosis, it is essential to distinguish this from apoptosis to fully characterize its biological activity.[1][4][5] This application note provides a detailed protocol for the analysis of apoptosis versus necrosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay:
Flow cytometry is a powerful technique for single-cell analysis of heterogeneous populations. The differential staining of cells with Annexin V and Propidium Iodide (PI) allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8][9]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the nucleus.[6][8][9]
By analyzing the fluorescence signals from both Annexin V and PI, cells can be categorized into four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: While not definitively separated from late apoptotic cells by this method alone, a significant increase in the Annexin V-positive/PI-positive population following this compound treatment is indicative of the necrotic cell death mechanism induced by this compound.[1]
Signaling Pathway of this compound-Induced Necrosis
Experimental Workflow
Protocols
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Protocol:
-
Cell Seeding:
-
Seed ERα+ cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
After allowing the cells to adhere overnight, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24, 48, or 72 hours).[1]
-
Include the following controls:
-
Untreated cells (negative control).
-
Vehicle-treated cells (e.g., DMSO).
-
Positive control for apoptosis (e.g., treat cells with 1 µM Staurosporine for 4 hours).
-
-
-
Cell Harvesting:
-
Following treatment, carefully collect the culture medium, which contains detached (potentially dead) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping.
-
Combine the detached cells with the cells collected from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate instrument settings for detecting FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Interpretation:
The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot can be divided into four quadrants to quantify the different cell populations:
| Quadrant | Cell Population | Annexin V Staining | PI Staining |
| Lower Left (Q3) | Viable | Negative | Negative |
| Lower Right (Q4) | Early Apoptotic | Positive | Negative |
| Upper Right (Q2) | Late Apoptotic/Necrotic | Positive | Positive |
| Upper Left (Q1) | Debris/Necrotic | Negative | Positive |
Expected Results with this compound Treatment:
Treatment of ERα+ breast cancer cells with this compound is expected to lead to a significant, dose-dependent increase in the percentage of cells in the upper right quadrant (Annexin V-positive/PI-positive), indicative of necrotic cell death.[1] A minimal increase in the early apoptotic population (lower right quadrant) is anticipated, confirming that necrosis is the primary mechanism of this compound-induced cell death.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the flow cytometry analysis.
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated | - | |||
| Vehicle | - | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| Staurosporine | 1 µM |
This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis versus necrosis in this compound-treated cancer cells. By accurately quantifying the different cell death populations, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a novel anticancer agent. The clear distinction between apoptosis and necrosis is crucial for understanding the immunogenic potential of this compound-induced cell death, a key factor in its therapeutic efficacy.[5]
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotechscope.com [biotechscope.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Troubleshooting & Optimization
ErSO Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling ErSO, a selective anticipatory unfolded protein response (a-UPR) activator, with a focus on overcoming its inherent insolubility in aqueous solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a lipophilic compound with a calculated LogD at pH 7.4 of 6.4, indicating poor aqueous solubility. It is practically insoluble in water. However, it exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
While this compound is highly soluble in DMSO, the final concentration of DMSO in your cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended for most cell lines, though the tolerance can vary. It is advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: How should I store this compound powder and its stock solutions?
This compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 91 - 190 | 200.73 - 419.12 | Use of fresh, anhydrous DMSO is recommended.[1][2] Ultrasonic treatment may be necessary to achieve maximum solubility.[2][3] |
| Water | Insoluble | - | - |
| Ethanol | 91 | 200.73 | - |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for In Vitro Experiments
This protocol provides a step-by-step guide for the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic water bath or gentle warming to 37°C may be employed.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to perform serial dilutions of the concentrated stock solution in sterile DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, add the this compound DMSO stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the medium. Never add the aqueous medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.5% v/v) and consistent across all experimental conditions, including the vehicle control.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
-
Storage of Stock Solutions:
-
Aliquot the concentrated DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to diagnosing and solving common issues related to this compound insolubility in aqueous solutions.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree to troubleshoot this compound precipitation during experimental setup.
Signaling Pathway: this compound Mechanism of Action
While the insolubility of this compound is a physicochemical challenge, understanding its biological context is crucial for experimental design. This compound activates the anticipatory Unfolded Protein Response (a-UPR) in a manner dependent on Estrogen Receptor Alpha (ERα).
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
Technical Support Center: Overcoming Off-Target Effects of ErSO in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ErSO in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in Estrogen Receptor Alpha (ERα)-positive cells.[1][2] This hyperactivation of the a-UPR leads to rapid and selective necrosis of ERα-positive breast cancer cells.[2][3] Unlike traditional endocrine therapies, this compound's activity is independent of estrogen and it is effective against cancer cells with mutations in ERα that confer resistance to other treatments.[1]
Q2: What are the known off-target effects of this compound in cell culture?
A2: While this compound shows high selectivity for ERα-positive cells, some effects have been observed in ERα-negative cells, particularly at higher concentrations or longer incubation times.[1] These effects can manifest as a slower and less potent induction of the a-UPR compared to that seen in ERα-positive cells.[3] A more selective analog, this compound-DFP, has been developed to have a wider therapeutic window between ERα-positive and ERα-negative cells.[1]
Q3: How can I determine if the observed effects in my cell culture are off-target?
A3: To determine if an observed effect is off-target, a series of control experiments are recommended. These include:
-
Testing in ERα-negative cell lines: Compare the effects of this compound in your ERα-positive cell line of interest with its effects in a panel of ERα-negative cell lines. A significantly reduced or absent effect in ERα-negative cells suggests an on-target mechanism.
-
Using an inactive analog: If available, use a structurally similar but inactive analog of this compound as a negative control. An active compound should elicit a biological response that is not seen with the inactive analog.
-
ERα knockdown or knockout: In your ERα-positive cell line, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ERα. A diminished response to this compound following ERα depletion is strong evidence of an on-target effect.
Q4: What are the recommended concentration ranges for this compound to minimize off-target effects?
A4: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is crucial to perform a dose-response curve to determine the IC50 value for your specific ERα-positive cell line. As a starting point, concentrations ranging from 1 nM to 1000 nM have been shown to be effective in inhibiting the viability of ERα-positive MCF-7 cells, with an IC50 of approximately 20.3 nM at 24 hours.[1] For minimizing off-target effects, it is advisable to use the lowest effective concentration and the shortest incubation time necessary to achieve the desired on-target effect.
Q5: Are there any known liabilities of this compound that could contribute to off-target effects?
A5: this compound is a lipophilic molecule.[1] Highly lipophilic compounds can sometimes exhibit non-specific effects due to membrane interactions or binding to hydrophobic pockets in various proteins. It is important to be aware of this property and to include appropriate controls in your experiments to rule out non-specific effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cell culture experiments.
Problem 1: this compound shows activity in an ERα-negative cell line.
| Possible Cause | Suggested Solution |
| High this compound concentration | Perform a dose-response experiment to determine the IC50 in the ERα-negative cell line. If the IC50 is significantly higher than in ERα-positive lines, the effect may be due to off-target activity at supra-pharmacological concentrations. Use a concentration range that provides a clear window between on- and off-target effects. |
| Long incubation time | Some off-target effects may only manifest after prolonged exposure. Conduct a time-course experiment to determine the optimal incubation time for on-target activity while minimizing off-target effects. |
| Low-level ERα expression | Some cell lines traditionally classified as ERα-negative may express very low levels of the receptor.[3] Confirm the ERα status of your cell line by Western blot or qPCR. |
| Alternative splice variants of ERα | The cell line may express an alternative splice variant of ERα, such as ER-α36, which can be present in some ERα-negative tumors and mediate non-genomic estrogen signaling.[4] Investigate the expression of ERα variants in your cell line. |
| Truly off-target activity | If activity persists at low concentrations and short incubation times in a confirmed ERα-negative cell line, it is likely a true off-target effect. Proceed to the "Experimental Protocols for Off-Target Identification" section to identify the unintended target(s). |
Problem 2: Inconsistent results or high variability between experiments.
| Possible Cause | Suggested Solution |
| This compound solubility and stability | Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell passage number and confluency | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Seed cells at a consistent density and treat them at a consistent confluency, as cell-cell contact can influence signaling pathways. |
| Mycoplasma contamination | Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma. |
Quantitative Data Summary
The following table summarizes the 72-hour IC50 values for this compound and its more selective analog, this compound-DFP, in a panel of ERα-positive and ERα-negative cancer cell lines. This data highlights the selectivity of these compounds.
| Cell Line | ERα Status | This compound IC50 (µM) | This compound-DFP IC50 (µM) |
| MCF-7 | Positive | 0.02 | 0.02 |
| T47D | Positive | 0.03 | 0.02 |
| BT-474 | Positive | 0.02 | 0.02 |
| MDA-MB-231 | Negative | 11.0 | 55.0 |
| HCT-116 | Negative | 0.26 | 55.0 |
| A549 | Negative | >100 | >100 |
| 786-O | Negative | >100 | >100 |
| PC-3 | Negative | >100 | >100 |
Data adapted from Boudrema, et al. (2022).[1]
Experimental Protocols for Off-Target Identification
Should the troubleshooting guide suggest a true off-target effect, the following experimental approaches can be employed to identify the unintended molecular target(s) or perturbed pathways.
RNA-Sequencing for Global Gene Expression Analysis
This protocol outlines the steps to identify genes and pathways dysregulated by this compound in an off-target manner.
I. Cell Culture and Treatment:
-
Seed your ERα-negative cell line of interest in triplicate in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat one set of triplicate wells with a vehicle control (e.g., DMSO) and another set with this compound at a concentration that elicits the off-target effect.
-
Incubate for a predetermined time point (e.g., 24 hours).
II. RNA Extraction and Quality Control:
-
Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
III. Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit), which includes poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Perform quality control on the prepared libraries to assess size distribution and concentration.
-
Sequence the libraries on an Illumina sequencer (e.g., NovaSeq) to a depth of at least 20 million single-end reads per sample.
IV. Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using FastQC.
-
Align the reads to the appropriate reference genome using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as featureCounts or Salmon.
-
Perform differential gene expression analysis between the this compound-treated and vehicle-treated groups using DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Perform pathway enrichment analysis on the differentially expressed genes using tools like GSEA or DAVID to identify signaling pathways that are perturbed by this compound in an off-target manner.
Affinity-Based Pull-Down Assay with Mass Spectrometry
This protocol aims to identify direct protein binding partners of this compound.
I. Preparation of Affinity-Tagged this compound:
-
Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound. An inactive analog should also be similarly tagged to serve as a negative control.
II. Cell Lysis and Incubation:
-
Culture the ERα-negative cell line to a high density and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with streptavidin-coated magnetic beads that have been pre-incubated with either the biotinylated this compound or the biotinylated inactive analog.
III. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
IV. Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. Excise the protein bands for in-gel digestion with trypsin.
-
Alternatively, perform in-solution trypsin digestion of the eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) against a human protein database.
-
Compare the proteins identified in the biotinylated this compound pull-down with those from the inactive analog pull-down to identify specific binding partners of this compound.
Kinase Profiling Assay
This protocol is to screen for off-target activity of this compound against a panel of kinases.
I. Assay Principle:
-
This assay is typically performed by a specialized service provider. The principle involves measuring the ability of this compound to inhibit the activity of a large panel of purified kinases in an in vitro setting.
-
Kinase activity is often measured by the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide.
II. Experimental Procedure (Representative):
-
This compound is serially diluted and incubated with a panel of individual kinases in a reaction buffer containing the kinase-specific substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of radiolabeled phosphate incorporated into the substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity.
-
The percentage of kinase inhibition is calculated for each kinase at each concentration of this compound.
III. Data Analysis:
-
The results are typically presented as a percentage of inhibition at a specific concentration or as IC50 values for kinases that are significantly inhibited.
-
This data will reveal if this compound has off-target inhibitory activity against any of the kinases in the panel.
High-Content Imaging for Pathway Analysis
This protocol uses automated microscopy and image analysis to simultaneously assess the activation state of multiple signaling pathways.
I. Cell Plating and Treatment:
-
Seed the ERα-negative cell line in 96- or 384-well imaging plates.
-
Allow cells to attach and grow to the desired confluency.
-
Treat the cells with a range of this compound concentrations and a vehicle control. Include positive and negative control compounds for the pathways of interest.
II. Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a cocktail of primary antibodies against key signaling proteins and their phosphorylated (active) forms (e.g., phospho-ERK, phospho-Akt, phospho-p38).
-
Incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
III. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the images to identify individual cells and their subcellular compartments (nucleus and cytoplasm).
-
Quantify the fluorescence intensity of the phosphoprotein-specific antibodies in each compartment of each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence or the overall cellular fluorescence intensity for each marker as a measure of pathway activation.
-
Compare the results from this compound-treated cells to control cells to identify any off-target modulation of signaling pathways.
Visualizations
This compound Signaling Pathway
Caption: On-target signaling pathway of this compound in ERα-positive cells.
Troubleshooting Workflow for Off-Target Effects
Caption: A workflow for troubleshooting unexpected this compound activity.
Decision Tree for Mitigating Off-Target Effects
Caption: Decision tree for mitigating identified off-target effects.
References
Technical Support Center: Optimizing ErSO Delivery for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ErSO and its derivatives in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What are this compound and this compound-TFPy, and how do they differ?
This compound is a small molecule that has shown significant anti-cancer activity in estrogen receptor-positive (ERα+) breast cancer models. It functions by hyperactivating the anticipatory Unfolded Protein Response (a-UPR), leading to rapid necrotic cell death.[1][2] this compound-TFPy is a next-generation derivative of this compound.[1][3][4] While both compounds target ERα+ cancer cells, this compound-TFPy was developed to have enhanced potency, greater selectivity, and a better safety profile, with fewer undesirable side effects compared to the original this compound molecule.[5][6][7]
Q2: What is the primary mechanism of action for this compound compounds?
This compound and its derivatives induce cancer cell death by hyperactivating a cellular stress response pathway called the anticipatory Unfolded Protein Response (a-UPR).[1][4] This is an ERα-dependent process. The binding of this compound to ERα triggers a signaling cascade that leads to a massive and sustained influx of calcium ions into the cell, partly through the activation of the TRPM4 ion channel.[8] This overload of intracellular calcium is a key trigger for rapid, necrotic cell death.[8]
Q3: What types of cancer models are suitable for this compound-based studies?
This compound and its derivatives are most effective in cancer models that are positive for estrogen receptor alpha (ERα+). Their efficacy has been demonstrated in various preclinical models, including human breast cancer cell line xenografts (e.g., MCF-7, T47D, BT-474) and patient-derived xenografts (PDX).[1][3] They are effective against both wild-type and mutant forms of ERα.[1][3]
Q4: What is the recommended formulation and route of administration for this compound-TFPy in vivo?
For in vivo studies in mice, this compound-TFPy has been successfully formulated in a vehicle consisting of 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline.[3][4] The preferred route of administration for this formulation is intravenous (IV) injection.[3][4]
Q5: What level of tumor regression can be expected with this compound-TFPy treatment?
Preclinical studies have shown that this compound-TFPy can induce dramatic and often complete tumor regression in various mouse models of ERα+ breast cancer.[3][4] Remarkably, in some studies, a single dose of this compound-TFPy has been sufficient to cause complete regression of large, established tumors.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or No Tumor Regression | Low ERα Expression in the Tumor Model: this compound's efficacy is dependent on the presence of ERα. | - Confirm the ERα status of your cancer cell line or PDX model. - Consider using a different model with confirmed high ERα expression. |
| Suboptimal Drug Formulation: Precipitation or instability of the this compound compound. | - Prepare the formulation fresh before each use. - Visually inspect the solution for any precipitates before injection. - If precipitation occurs, try gentle warming and sonication. If it persists, remake the formulation. | |
| Incorrect Drug Administration: Improper intravenous injection technique can lead to subcutaneous or intramuscular deposition of the drug, reducing its systemic availability. | - Ensure proper training in intravenous tail vein injections in mice. - Observe for swelling at the injection site, which indicates a failed injection. | |
| Drug Resistance: Although not commonly observed with this compound in preclinical models, the development of resistance is a theoretical possibility. | - If tumors regrow after initial regression, they may still be sensitive to re-treatment.[2] - Consider investigating potential resistance mechanisms. | |
| Animal Distress or Weight Loss After Injection | Vehicle Toxicity: The formulation vehicle, particularly components like Kolliphor EL, can cause adverse reactions in some animals. | - Monitor animals closely for signs of distress, such as lethargy, ruffled fur, or hunched posture. - Record animal weights daily. - If toxicity is suspected, consider reducing the concentration of the problematic vehicle component or exploring alternative formulations. |
| Rapid Tumor Lysis: The rapid and extensive tumor cell death induced by this compound can lead to a systemic inflammatory response. | - This is a known potential consequence of highly effective lytic therapies. - Monitor animals for signs of systemic inflammation. - Consult with a veterinarian for supportive care measures if necessary. | |
| Precipitation in the Formulation | Poor Solubility of this compound Compound: this compound and its derivatives can be challenging to dissolve. | - Ensure all components of the vehicle are of high purity and at the correct concentrations. - Prepare the formulation in a stepwise manner, ensuring the compound is fully dissolved in the initial solvent before adding other components. - Gentle heating and sonication can aid in dissolution, but avoid excessive heat that could degrade the compound. |
Data Presentation
Table 1: Comparative In Vitro Efficacy of this compound and this compound-TFPy in Breast Cancer Cell Lines
| Cell Line | ERα Status | Compound | IC50 (nM) |
| MCF-7 | Positive | This compound | ~20-40 |
| This compound-TFPy | 5-25[3][8] | ||
| T47D | Positive | This compound-TFPy | 5-25[3] |
| BT-474 | Positive | This compound-TFPy | 5-25[3] |
| ZR-75-1 | Positive | This compound-TFPy | 5-25[3] |
| HCC1428 | Positive | This compound-TFPy | 5-25[3] |
| MDA-MB-231 | Negative | This compound-TFPy | >10,000[3] |
| HCC1937 | Negative | This compound-TFPy | >10,000[3] |
| MDA-MB-436 | Negative | This compound-TFPy | >10,000[3] |
Table 2: Pharmacokinetic Parameters of this compound-TFPy in Mice
| Parameter | Value |
| Time to Peak Serum Concentration (Tmax) | ~10 minutes |
| Duration Above IC50 | ~8 hours (at 15 mg/kg IV)[3] |
| Detectable in Serum | Undetectable after 16 hours (at 15 mg/kg IV) |
Experimental Protocols
1. In Vivo Xenograft Model Protocol
-
Cell Implantation:
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For cell line-derived xenografts (e.g., MCF-7), implant 1.5 x 10^6 to 10 x 10^6 cells, often in a mixture with Matrigel, into the flank or mammary fat pad of immunocompromised mice (e.g., athymic nude mice).[3][4]
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For patient-derived xenografts (PDX), implant tumor fragments from host animals into the flank of recipient mice.[3]
-
-
Tumor Growth Monitoring:
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Allow tumors to reach a palpable and measurable size (e.g., ~200-300 mm³) before initiating treatment.[3]
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Measure tumor volume regularly (e.g., twice a week) using calipers.
-
-
Dosing:
-
Administer this compound-TFPy intravenously (IV) via the tail vein.
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A typical dosing regimen can be once weekly for several weeks, or a single high dose.[3]
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Dose-dependent effects have been observed, with significant tumor growth inhibition at 5 mg/kg and complete regression at 10 mg/kg in some models.[3]
-
2. This compound-TFPy Formulation Protocol
-
Components:
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Ethanol (2.5%)
-
Kolliphor EL (5%)
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Propylene Glycol (15%)
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Sterile Saline (77.5%)
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This compound-TFPy powder
-
-
Procedure:
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Weigh the required amount of this compound-TFPy powder.
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In a sterile container, dissolve the this compound-TFPy in ethanol.
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Add the Kolliphor EL and propylene glycol to the solution and mix thoroughly.
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Slowly add the sterile saline while continuously mixing to bring the formulation to the final volume.
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Visually inspect for any precipitation. If the solution is not clear, it may require gentle warming or sonication.
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Prepare the formulation fresh on the day of administration.
-
Mandatory Visualizations
Caption: this compound-induced a-UPR signaling pathway.
Caption: Experimental workflow for in vivo this compound-TFPy studies.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug candidate eliminates breast cancer tumors in mice in a single dose - American Chemical Society [acs.org]
- 6. Drug candidate eliminates breast cancer tumors in mice in a single dose | EurekAlert! [eurekalert.org]
- 7. Drug Candidate Eliminates Breast Cancer Tumors in Mice in a Single Dose | Lab Manager [labmanager.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing ErSO Toxicity in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ErSO in long-term animal studies. The information is designed to help anticipate and manage potential toxicities, ensuring the integrity of research and the welfare of animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR). It selectively targets and kills Estrogen Receptor Alpha (ERα)-positive cancer cells by hyper-activating the a-UPR, leading to rapid necrotic cell death.[1] This mechanism of action is dependent on the presence of ERα, which accounts for its selectivity for certain cancer types.
Q2: Is this compound generally considered well-tolerated in preclinical animal models?
Yes, studies in mice, rats, and dogs have shown that this compound is generally well-tolerated at therapeutic doses.[1] However, it is important to note that "well-tolerated" is a relative term, and dose-limiting toxicities can occur, particularly at higher concentrations or with prolonged exposure. Newer derivatives of this compound, such as this compound-TFPy, have been developed to have a wider therapeutic window and improved safety profiles.[2][3]
Q3: What are the known dose-limiting toxicities or undesirable side effects of this compound?
While specific details on the nature of this compound's undesirable side effects are not extensively published, it is known that this compound has a lower maximum tolerated dose (MTD) compared to its next-generation analogs.[1][3] At higher concentrations and with longer incubation times, the selectivity of this compound for ERα-positive cells may decrease, potentially leading to off-target effects.[1] Close monitoring for any clinical signs of toxicity is crucial.
Q4: What is the maximum tolerated dose (MTD) of this compound in common animal models?
The MTD of this compound has been reported to have species-specific variations. The following table summarizes the available MTD data for this compound.
| Species | Route of Administration | Maximum Tolerated Dose (MTD) | Reference |
| Mouse | Intravenous (IV) | 20 mg/kg | [1] |
| Rat | Oral | 17.5 mg/kg | [1] |
| Rat | Intravenous (IV) | 10-20 mg/kg | [1] |
Q5: How does the toxicity profile of this compound compare to its newer analogs like this compound-TFPy?
Newer analogs like this compound-TFPy have been specifically designed to have an improved safety profile. For instance, the intravenous MTD of this compound-TFPy in mice is 150 mg/kg, which is significantly higher than the 20 mg/kg MTD reported for this compound.[2] This suggests a wider therapeutic window for the newer compounds.
Troubleshooting Guide: Managing Potential this compound Toxicities
This guide provides a structured approach to monitoring and managing potential adverse events during long-term animal studies with this compound.
| Potential Issue | Recommended Monitoring | Troubleshooting/Management Strategy |
| Weight Loss or Reduced Food/Water Intake | - Daily body weight measurement.- Daily food and water consumption measurement.- General clinical observations (activity level, posture, grooming). | - If significant weight loss (>15-20% of baseline) is observed, consider dose reduction or temporary cessation of treatment.- Provide supportive care, such as supplemental nutrition and hydration.- Ensure easy access to food and water. |
| Lethargy, Hunched Posture, or Rough Coat | - Daily clinical observations using a health scoring system. | - Isolate the animal for closer observation if necessary.- Consider a "drug holiday" (temporary cessation of dosing) to allow for recovery.- If signs persist or worsen, consult with a veterinarian and consider humane endpoints. |
| Potential for Off-Target Toxicity (at high doses/long-term exposure) | - Periodic blood collection for complete blood count (CBC) and serum chemistry (liver and kidney function markers).- At study termination, perform gross necropsy and histopathological analysis of major organs (liver, kidney, heart, spleen, lungs). | - If organ toxicity is suspected based on blood work or clinical signs, consider reducing the dose or frequency of administration.- Correlate any observed toxicities with this compound exposure levels (pharmacokinetics).- The study design should include recovery groups to assess the reversibility of any potential toxicities. |
| Injection Site Reactions (for IV or IP administration) | - Daily monitoring of the injection site for swelling, redness, or signs of pain. | - Ensure proper injection technique and appropriate vehicle for administration.- Rotate injection sites if possible.- If severe reactions occur, consult with veterinary staff about alternative administration routes or formulations. |
Experimental Protocols
Long-Term Toxicity Monitoring Protocol (General Framework)
This protocol is a general guideline and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) requirements.
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Animal Model: Select a relevant rodent species (e.g., CD-1 mice or Sprague-Dawley rats).
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Dose Groups: Include a vehicle control group, a therapeutic dose group, and at least one higher dose group to assess dose-dependent toxicity. A recovery group for the high-dose level is also recommended.
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Administration: Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection) at the desired frequency for the duration of the study (e.g., daily for 90 days).
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Clinical Observations:
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Perform and record detailed clinical observations daily, including changes in activity, posture, breathing, and general appearance.
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Record body weights daily for the first week, then weekly thereafter.
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Measure food and water consumption weekly.
-
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Clinical Pathology:
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Collect blood samples (e.g., via submandibular or saphenous vein) at baseline, mid-study, and termination.
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Perform hematology (CBC) and serum biochemistry (e.g., ALT, AST, BUN, creatinine).
-
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Necropsy and Histopathology:
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At the end of the study, perform a full gross necropsy on all animals.
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Collect and fix major organs and tissues in 10% neutral buffered formalin.
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Perform histopathological examination of tissues from the control and high-dose groups. If treatment-related findings are observed in the high-dose group, examine the corresponding tissues from the lower dose groups.
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Visualizations
Caption: Mechanism of this compound-induced cell death in ERα-positive cancer cells.
Caption: General experimental workflow for a long-term this compound toxicity study.
Caption: Logical workflow for troubleshooting adverse events in this compound studies.
References
Why is my cell line resistant to ErSO treatment?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Erlotinib (ErSO) treatment, particularly concerning cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that selectively induces cell death in Estrogen Receptor Alpha (ERα)-positive cancer cells. It functions by hyper-activating the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This hyper-activation leads to rapid and selective necrosis of ERα-positive cancer cells, including those resistant to traditional endocrine therapies like tamoxifen and fulvestrant.
Q2: My ERα-positive cell line is not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound treatment. These can be broadly categorized into experimental issues and potential biological resistance.
Experimental Issues:
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Incorrect this compound concentration: Ensure the correct concentration of this compound is used. Refer to the recommended concentration ranges for your specific cell line.
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Improper drug storage and handling: this compound should be stored as recommended by the manufacturer to maintain its potency.
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Cell line integrity: Verify the identity and ERα expression of your cell line. Cell lines can be misidentified or lose protein expression over time.
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Suboptimal cell culture conditions: Factors such as confluency, passage number, and media composition can influence a cell's response to treatment.
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Assay-related problems: The cell viability or apoptosis assay used may not be sensitive enough or could be prone to artifacts.
Biological Resistance (Intrinsic or Acquired):
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Low or absent ERα expression: this compound's activity is dependent on the presence of ERα. If your cell line has very low or no ERα expression, it will not respond to treatment.
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Alterations in the a-UPR pathway: Although not yet widely documented for this compound, resistance to other drugs targeting the UPR has been associated with mutations or altered expression of key pathway components.
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Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, leading to resistance.
Q3: How can I confirm that my cell line is truly resistant to this compound?
To confirm resistance, a series of validation experiments are recommended:
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Dose-response curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). Compare your results to published data for the same cell line.
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Time-course experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to ensure sufficient time has been allowed for this compound to induce cell death.
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Positive and negative controls: Include a known this compound-sensitive ERα-positive cell line (e.g., MCF-7) as a positive control and an ERα-negative cell line (e.g., MDA-MB-231) as a negative control in your experiments.
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ERα expression analysis: Confirm ERα protein expression in your cell line using Western blotting.
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Apoptosis assay: Use an orthogonal method, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to confirm the induction of apoptosis.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for an this compound-sensitive cell line.
This section provides a step-by-step guide to troubleshoot experiments where a cell line known to be sensitive to this compound shows a higher than expected IC50 value.
Experimental Workflow for Troubleshooting IC50 Values
Caption: Troubleshooting workflow for unexpected this compound IC50 values.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Integrity | Verify the stock concentration, storage conditions, and age of the this compound compound. | Prepare a fresh stock of this compound from a reliable source. |
| Cell Line Health | Examine cell morphology under a microscope. Ensure cells are not overly confluent and are within a low passage number. | Use a fresh vial of cells from a reputable cell bank. Optimize seeding density and ensure cells are in the logarithmic growth phase. |
| Assay Protocol | Review the cell viability assay protocol for any deviations. Check reagent expiration dates and preparation. | Strictly adhere to the protocol. Use fresh reagents and calibrate plate readers. Consider using an alternative viability assay. |
| ERα Expression | Quantify ERα protein levels using Western blotting. | If ERα expression is low or absent, this is the likely cause of resistance. Consider using a different cell line with confirmed high ERα expression. |
Problem 2: No apoptosis is detected after this compound treatment in an ERα-positive cell line.
This guide addresses the issue of not observing apoptosis after treating an ERα-positive cell line with this compound.
Caption: Simplified signaling pathway of this compound-induced anticipatory Unfolded Protein Response (a-UPR).
ErSO Efficacy in Triple-Negative Breast Cancer: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with ErSO, a novel small molecule designed to target cancer cells by hyper-activating the Unfolded Protein Response (UPR).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that has demonstrated significant anti-cancer effects. Its primary mechanism involves weaponizing a protective pathway within cancer cells known as the anticipatory Unfolded Protein Response (a-UPR).[1][2] this compound binds to estrogen receptor alpha (ERα) and induces a massive and sustained efflux of calcium from the endoplasmic reticulum (ER). This sudden drop in ER calcium concentration leads to widespread misfolding of newly synthesized proteins, catastrophically overwhelming the UPR's capacity to restore homeostasis and triggering selective cancer cell apoptosis.[2]
Q2: How can this compound be effective in triple-negative breast cancer (TNBC), which is defined by a lack of ERα expression?
While TNBC is clinically defined as lacking ERα (expression in <1% of cells), this definition is based on immunohistochemistry (IHC) detection limits.[3] Many TNBCs may still express low or intermittent levels of ERα that are sufficient to activate the a-UPR pathway. This compound's efficacy is not dependent on the high levels of ERα seen in ER-positive cancers but rather on the presence of a functional ERα-a-UPR signaling axis. The intense hyper-activation of this pathway by this compound is what leads to cytotoxicity.
Q3: What is the role of the binding immunoglobulin protein (BiP/GRP78) in this compound's mechanism?
BiP, also known as GRP78, is the master regulator of the UPR.[4][5] It normally keeps the three UPR sensor proteins (IRE1, PERK, ATF6) in an inactive state.[5][6] During ER stress, BiP is titrated away by an accumulation of unfolded proteins, leading to UPR activation.[4] this compound's mechanism causes such a massive and rapid wave of protein misfolding that the available pool of BiP is completely overwhelmed. This sustained sequestration of BiP leads to hyper-activation of all UPR branches, ultimately pushing the cell towards apoptosis instead of the typical pro-survival response.[5][7]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent this compound efficacy is observed across different TNBC cell lines.
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Possible Cause: Heterogeneity in the expression of key pathway components. The efficacy of this compound in TNBC can be variable due to differences in the basal expression levels of ERα, ERβ, and core UPR machinery proteins like BiP. Cell lines with higher basal ER stress may be more primed to undergo apoptosis upon UPR hyper-activation.
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Troubleshooting Steps:
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Characterize Your Cell Lines: Before initiating large-scale experiments, perform baseline quantitative PCR (qPCR) or Western blot analysis to assess the expression of ESR1 (ERα), ESR2 (ERβ), HSPA5 (BiP/GRP78), and other key UPR markers.
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Select Appropriate Models: Prioritize cell lines that show detectable, even if low, levels of ERα and a functional UPR pathway.
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Consult Reference Data: Use the table below as a guide for selecting cell lines. Note that IC₅₀ values can vary between labs based on assay conditions.
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| Cell Line | TNBC Subtype | ERα Status (Typical) | Basal BiP/GRP78 Level | Expected this compound Sensitivity |
| MDA-MB-231 | Mesenchymal-like | Negative / Very Low | Moderate | Potentially lower; may require combination |
| MDA-MB-468 | Basal-like 1 | Negative / Very Low | High | Potentially higher due to high basal stress |
| BT-549 | Mesenchymal-like | Negative / Very Low | Moderate | Potentially lower |
| Hs578T | Mesenchymal-like | Negative / Very Low | Moderate-High | Variable; screen required |
| HCC1806 | Basal-like 1 | Negative / Low | High | Potentially higher |
Issue 2: Difficulty confirming that this compound is inducing the UPR in an experimental system.
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Possible Cause: Suboptimal timing of sample collection or incorrect marker selection. The three branches of the UPR are activated over different time courses.
-
Troubleshooting Steps:
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Perform a Time-Course Experiment: Collect samples (protein lysates or RNA) at multiple time points following this compound treatment (e.g., 2, 4, 8, 12, 24 hours) to capture the activation dynamics of each UPR branch.
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Use Positive Controls: Treat a parallel set of cells with a known ER stress inducer, such as thapsigargin or tunicamycin, to ensure that your detection assays are working correctly.
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| UPR Branch | Key Protein Marker | Modification Indicating Activation | Recommended Assay |
| IRE1α | XBP1 | Splicing (XBP1s) | RT-qPCR or Western Blot[8][9] |
| PERK | eIF2α | Phosphorylation (p-eIF2α Ser51) | Western Blot[9] |
| ATF6 | CHOP (GADD153) | Upregulation of protein expression | Western Blot or qPCR[8] |
| General ER Stress | BiP (GRP78) | Upregulation of protein expression | Western Blot or qPCR |
Section 3: Improving this compound Efficacy - Diagrams & Combination Strategies
The core mechanism of this compound involves converting the pro-survival a-UPR into a lethal, hyper-activated state. This can be potentially enhanced by co-administering agents that introduce complementary cellular stress.
This compound's Proposed Mechanism of Action
The diagram below illustrates the signaling cascade initiated by this compound, leading from ERα binding to apoptotic cell death.
Synergy with PARP Inhibitors
A promising strategy to enhance this compound efficacy, particularly in TNBC with underlying DNA repair deficiencies, is combination with PARP inhibitors (PARPi). PARP inhibitors block the repair of DNA single-strand breaks, which can lead to the accumulation of double-strand breaks during replication, a process known as synthetic lethality in BRCA-mutated cancers.[10][11] This DNA damage itself is a potent cellular stressor that can synergize with the ER stress induced by this compound.
Experimental Workflow for Designing Combination Studies
A logical workflow is critical for efficiently evaluating potential synergistic drug combinations with this compound.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity via MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a 96-well format.[12][13]
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.[14]
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of UPR Activation Markers
This protocol outlines the detection of key UPR proteins like CHOP and spliced XBP1 (XBP1s).[8][9]
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound (at a concentration ~1-2x the IC₅₀) and/or a positive control (e.g., 1 µM Thapsigargin) for the desired time points.
-
Wash cells twice with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel. Use a lower percentage gel (e.g., 8%) for higher molecular weight proteins and a higher percentage (e.g., 12-15%) for lower molecular weight proteins like CHOP.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for your target (e.g., anti-CHOP, anti-XBP1s, anti-p-eIF2α) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Mechanism of Stress-induced Translocation of 78-Kilodalton Glucose-regulated Protein (GRP78) to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRP78/BiP is required for cell proliferation and protecting the inner cell mass from apoptosis during early mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. IRE1-XBP1 Pathway of the Unfolded Protein Response Is Required during Early Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
ErSO Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and proper handling of ErSO. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective activator of the anticipatory Unfolded Protein Response (a-UPR). It functions by binding to the estrogen receptor alpha (ERα), leading to the hyperactivation of the a-UPR and subsequently inducing rapid and selective necrosis in ERα-positive cancer cells. This mechanism is distinct from that of traditional ERα antagonists.
Q2: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its powdered form should be stored at -20°C. Under these conditions, it is stable for up to three years.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and Ethanol at a concentration of 91 mg/mL, but it is insoluble in water. It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.
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Long-term storage: Aliquot the DMSO stock solution and store it at -80°C for up to one year.
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Short-term storage: The DMSO stock solution can be stored at -20°C for up to one month.
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Important: To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions or cell culture media?
This compound is insoluble in water. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity. The stability of this compound in cell culture media over extended periods has not been extensively reported; therefore, it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Data Presentation: Stability and Storage
| Form | Solvent | Storage Temperature | Stability |
| Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
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This compound powder (Molecular Weight: 453.34 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes or cryovials
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, you would dissolve 4.53 mg of this compound in 1 mL of DMSO.
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Add the appropriate volume of anhydrous DMSO to the this compound powder.
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
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Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Treatment of Adherent Cancer Cells with this compound
Materials:
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Adherent cancer cells (e.g., MCF-7 for ERα-positive)
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Complete cell culture medium
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This compound stock solution (10 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Cell culture plates or flasks
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Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
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Cell Seeding: Seed the adherent cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
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Cell Treatment: Carefully remove the old medium from the cells and replace it with the freshly prepared medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Assessment of Cell Viability: Following incubation, assess cell viability using a preferred method according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value if required.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cell death.
Caption: General troubleshooting workflow for this compound experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cytotoxicity observed in ERα-positive cells. | 1. This compound Degradation: Improper storage of this compound powder or stock solution. 2. Incorrect Concentration: Error in stock solution preparation or final dilution. 3. Cell Line Issues: Loss of ERα expression in the cell line or low passage number cells are resistant. 4. Short Incubation Time: Insufficient time for this compound to induce cell death. | 1. Ensure this compound powder is stored at -20°C and DMSO stock is stored at -80°C in aliquots. Use a fresh aliquot for each experiment. 2. Verify calculations and re-prepare the stock solution. Use a calibrated balance and fresh anhydrous DMSO. 3. Check the ERα expression of your cell line by Western blot or qPCR. Use cells within a reasonable passage number range. 4. Increase the incubation time (e.g., up to 72 hours) and perform a time-course experiment. |
| High cytotoxicity observed in ERα-negative cells. | 1. High this compound Concentration: The concentration used may be non-specifically toxic. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. 3. Contamination: The this compound stock or cell culture may be contaminated. | 1. Perform a dose-response experiment to determine the optimal selective concentration range. 2. Ensure the final DMSO concentration is below 0.5% and is consistent across all experimental and control wells. 3. Check for contamination in the cell culture and use a fresh, sterile aliquot of this compound stock. |
| Precipitation of this compound in cell culture medium. | 1. Low Solubility: this compound is insoluble in aqueous solutions. The concentration in the medium may be too high. 2. Improper Dilution: The stock solution was not properly mixed into the medium. | 1. Lower the final concentration of this compound. Ensure the stock solution is well-vortexed before diluting into the medium. 2. When preparing the final dilution, add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure proper mixing. |
| Inconsistent results between experiments. | 1. Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution. 2. Cellular Health and Density: Variations in cell health, passage number, or seeding density. 3. Reagent Variability: Differences in batches of media, serum, or other reagents. | 1. Always use a fresh aliquot of the this compound stock solution for each experiment. 2. Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring consistent seeding density. 3. Use the same lot of reagents whenever possible and test new lots before use in critical experiments. |
Disclaimer: this compound is for research use only and is not for human or veterinary use. Please refer to the manufacturer's safety data sheet (SDS) for complete safety and handling information.
Preventing ErSO degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ErSO to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1][2] It selectively binds to the estrogen receptor alpha (ERα), leading to the hyperactivation of the a-UPR pathway in ERα-positive cancer cells.[2] This process induces rapid and selective cell death in these cancer cells, making this compound a promising compound for cancer research, particularly for ERα-positive breast cancers.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored under the following conditions:
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As a powder: Store at -20°C.[3]
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In solvent: Store at -80°C.[3] It is also crucial to keep this compound away from direct sunlight, sources of ignition, strong acids and alkalis, and strong oxidizing or reducing agents.[3]
Q3: How should I prepare this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 91 mg/mL (200.73 mM).[4] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What are typical working concentrations for this compound in experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental setup. However, here are some general guidelines based on published data:
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In vitro: this compound has an IC50 of approximately 20.3 nM in MCF-7 cells.[1][4] A common concentration range for in vitro studies is 1 nM to 1000 nM.[1]
-
In vivo: Oral administration of 10 or 40 mg/kg for 14-21 days has been shown to be effective in mouse models.[1][2]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses potential issues related to this compound stability and provides solutions to ensure the integrity of your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound Degradation: Improper storage or handling may lead to the degradation of the compound, reducing its effective concentration. | Storage: Always store this compound powder at -20°C and solutions in solvent at -80°C. Avoid repeated freeze-thaw cycles.[3] Handling: Protect from light and keep away from incompatible materials like strong acids, bases, and oxidizing/reducing agents.[3] |
| Solubility Issues: The compound may not be fully dissolved, leading to a lower actual concentration in the experiment. | Solvent Quality: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions. Avoid DMSO that has absorbed moisture.[4] Dissolution: If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1] | |
| Complete loss of this compound activity. | Severe Degradation: Prolonged exposure to improper conditions (e.g., room temperature, light) can lead to significant degradation. | Fresh Preparation: Prepare fresh working solutions from a properly stored stock solution for each experiment. For in vivo studies, prepare solutions on the day of use.[1] Verify Stock: If you suspect your stock solution has degraded, prepare a fresh stock from the powder and repeat the experiment. |
| Precipitation of this compound in cell culture media. | Poor Solubility in Aqueous Solutions: this compound has low water solubility. Adding a high concentration of a DMSO stock solution directly to aqueous media can cause precipitation. | Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture medium to minimize the final DMSO concentration. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to maintain cell health and compound solubility. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 | Treatment Duration | Reference |
| MCF-7 | 20.3 nM | 24 hours | [1][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Mouse Xenograft (TYS-luciferase) | 10 and 40 mg/kg | Oral (p.o.) | 14 days | >10,000-fold tumor regression | [1] |
| Mouse Xenograft (MCF-7) | 40 mg/kg | Oral (p.o.) | 21 days | >99% tumor reduction | [2] |
| Mouse Metastasis Model | 40 mg/kg | Intraperitoneal (i.p.) | 14 days | Reduced metastatic burden | [1] |
Key Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
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Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
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This compound Preparation: Prepare a fresh serial dilution of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
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Assay: Perform the desired downstream assay to assess cell viability (e.g., MTT, CellTiter-Glo), apoptosis, or other cellular responses.
Visualizations
Caption: Diagram of the this compound signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results in ErSO Experiments
Welcome to the technical support center for ErSO-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their experiments involving the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor alpha-positive (ERα+) cancer cells.[1][2][3] This hyperactivation of the a-UPR leads to rapid and selective necrosis of ERα-positive cancer cells.[2][4] Unlike traditional endocrine therapies that aim to block ERα signaling, this compound leverages a non-canonical function of ERα to induce cancer cell death.[1]
Q2: I am not observing the expected cytotoxicity of this compound in my cancer cell line. What are the potential reasons?
There are several factors that could contribute to a lack of this compound efficacy in your experiments:
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Low or absent ERα expression: this compound's activity is dependent on the presence of ERα.[2] Cell lines with low or negligible ERα expression will not respond to this compound treatment. It is crucial to verify the ERα status of your cell lines.
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Cell line misidentification or contamination: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
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Compound integrity: Verify the concentration and stability of your this compound stock solution.
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Experimental conditions: Optimize incubation times and concentrations. While this compound can induce cell death rapidly, the optimal conditions may vary between cell lines.
Q3: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. What could be the cause?
Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons for this include:
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Pharmacokinetics and bioavailability: this compound may have different absorption, distribution, metabolism, and excretion (ADME) properties in your animal model than anticipated.
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Tumor microenvironment: The complex tumor microenvironment in vivo can influence drug response in ways that are not recapitulated in cell culture.
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Off-target effects: While this compound is highly selective for ERα+ cells, off-target effects in an in vivo system could impact its efficacy.[1]
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Tumor heterogeneity: The heterogeneity of tumors in vivo may include populations of ERα-negative cells that are resistant to this compound.
Q4: I am observing the development of resistance to this compound in my long-term experiments. What are the potential mechanisms?
While this compound is effective against cancer cells with mutations in ERα that confer resistance to other endocrine therapies, resistance to this compound itself can still emerge.[1][2] Potential mechanisms include:
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Loss of ERα expression: Since this compound's action is ERα-dependent, the complete loss of ERα expression would render cells resistant.[2]
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Alterations in the a-UPR pathway: Mutations or altered expression of components of the a-UPR pathway could potentially lead to resistance.
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Regulation of actin reorganization: An actin reorganization signaling pathway involving the protein FGD3 has been identified as a potential regulator of this compound-induced necrosis. Alterations in this pathway could contribute to resistance.[4]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Across Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | - Maintain consistent cell passage numbers. - Ensure consistent seeding density. - Regularly test for mycoplasma contamination. |
| Inconsistent this compound Preparation | - Prepare fresh dilutions of this compound for each experiment. - Validate the concentration of your stock solution. |
| Assay Variability | - Include positive and negative controls in every experiment. - Ensure proper mixing and incubation times. |
Issue 2: Unexpected Off-Target Effects or Toxicity in ERα-Negative Cells
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | - Perform a dose-response curve to determine the optimal concentration with the highest selectivity for ERα+ cells. |
| Extended Incubation Time | - At longer incubation times, some off-target effects may become apparent. Optimize the duration of treatment.[1] |
| Compound Purity | - Verify the purity of your this compound compound. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and its derivatives against various breast cancer cell lines.
| Compound | Cell Line | ERα Status | IC50 (nM) | Incubation Time (h) | Reference |
| This compound | MCF-7 | Positive | ~20 | 24 | [2] |
| This compound | T47D | Positive | - | - | [1] |
| This compound | T47D-ERαY537S | Positive (Mutant) | - | - | [1] |
| This compound | T47D-ERαD538G | Positive (Mutant) | - | - | [1] |
| This compound | MDA-MB-231 | Negative | No effect | 24 | [2] |
| This compound-DFP | MCF-7 | Positive | - | 24 / 72 | [1] |
| This compound-DFP | T47D | Positive | - | - | [1] |
| This compound-DFP | T47D-ERαY537S | Positive (Mutant) | - | - | [1] |
| This compound-DFP | T47D-ERαD538G | Positive (Mutant) | - | - | [1] |
Note: Specific IC50 values for all derivatives and cell lines were not consistently available in the provided search results. Researchers should refer to the primary literature for detailed quantitative data.
Experimental Protocols
A detailed experimental protocol for assessing this compound-induced cytotoxicity can be found in the supplementary materials of the primary research articles. A general workflow is outlined below.
Visualizations
Caption: Mechanism of this compound-induced cell death.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
Adjusting ErSO concentration for different cancer subtypes
Welcome to the technical support center for ErSO (Estrogen Receptor Small Molecule Activator). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly in adjusting this compound concentration for different cancer subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that selectively activates the anticipatory Unfolded Protein Response (a-UPR) in cancer cells expressing Estrogen Receptor alpha (ERα).[1][2] this compound binds to ERα, triggering a sustained and cytotoxic activation of the a-UPR, which leads to rapid and selective necrosis of ERα-positive cancer cells.[2][3] This mechanism differs from traditional endocrine therapies like tamoxifen or fulvestrant, which primarily block ERα's proliferative signaling.[1][4]
Q2: How does ERα expression level affect the optimal this compound concentration?
A2: The level of ERα expression is the most critical determinant of a cancer cell line's sensitivity to this compound.
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High ERα Expressors (e.g., MCF-7, T47D): These cells are highly sensitive to this compound. Effective cytotoxic concentrations are typically in the low nanomolar range (average IC50 ~20-40 nM).[1] For cell lines like MCF-7, a concentration of 50 nM is sufficient to induce potent cell killing.[1]
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Low ERα Expressors (e.g., BT-20, MDA-MB-468): These cells are significantly less sensitive. At concentrations up to 1,000 nM, this compound may only produce a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.[1]
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ERα-Negative Cells (e.g., MDA-MB-231, HCT-116): These cells are largely resistant to this compound, with IC50 values often exceeding 10 µM.[1][4]
Q3: Is this compound effective against cancer subtypes with ERα mutations or those resistant to other endocrine therapies?
A3: Yes. This compound has demonstrated effectiveness against breast cancer cell lines that harbor common ERα mutations (e.g., Y537S and D538G), which are known mechanisms of resistance to endocrine therapy.[1][4] It is also effective against cell lines that have developed resistance to tamoxifen and fulvestrant while still expressing wild-type ERα.[1][3]
Q4: What is the expected timeframe for observing this compound's cytotoxic effects in vitro?
A4: this compound induces rapid necrosis in sensitive cell lines.[1] Significant cell death can be observed in as little as 24 hours.[1][3] However, the IC50 value can be time-dependent; therefore, it is recommended to perform dose-response experiments at multiple time points (e.g., 24, 48, and 72 hours) to fully characterize the response.[4]
Data Summary Tables
Table 1: this compound IC50 Values for Various Breast Cancer Cell Lines (24-hour treatment)
| Cell Line | ERα Status | Key Characteristics | Reported IC50 (approx.) |
| MCF-7 | High Positive | Wild-Type ERα | 20 nM |
| T47D | High Positive | Wild-Type ERα | 11-43 nM |
| TYS | Positive | Y537S Mutant ERα | 11-43 nM |
| TDG | Positive | D538G Mutant ERα | 11-43 nM |
| BT-20 | Low Positive | Traditionally "ERα-Negative" | >1,000 nM (Cytostatic) |
| MDA-MB-468 | Low Positive | Traditionally "ERα-Negative" | >1,000 nM (Cytostatic) |
| ERα-Negative Panel | Negative | Various Lines | 12.4 µM (Average) |
Data compiled from multiple studies. IC50 values can vary based on experimental conditions.[1][4]
Visualizations
Caption: Simplified signaling pathway of this compound in ERα-positive cancer cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant cell death observed in a known ERα-positive cell line. | 1. Low ERα Expression: The cell line may have lower ERα levels than prototypic lines like MCF-7. 2. Sub-optimal Concentration: The concentration used may be too low for this specific cell line. 3. Short Incubation Time: The effect may not be apparent at the time point measured. | 1. Verify ERα Expression: Confirm ERα protein levels via Western Blot or other quantitative methods. 2. Perform a Broad Dose-Response: Test this compound across a wider concentration range (e.g., 1 nM to 10 µM). 3. Extend Time Course: Measure viability at later time points (48h, 72h, or longer). Note that for low expressors, the effect may remain cytostatic.[1] |
| This compound shows activity in a cell line believed to be ERα-negative. | 1. Low-Level ERα Expression: Some cell lines traditionally classified as ERα-negative may express low but functional levels of the receptor.[1] 2. Off-Target Effects: At high concentrations (>1 µM) or long incubation times, the selectivity of this compound can diminish, leading to ERα-independent effects.[4] | 1. Confirm ERα Status: Use a sensitive method to confirm the absence of ERα protein. 2. Assess Time and Dose Dependence: Check if the activity is only present at high concentrations or after extended incubation (e.g., >72 hours).[4] 3. Use ERα Knockdown: Use siRNA against ESR1 to confirm if the observed effect is truly ERα-independent.[1] |
| High variability between experimental replicates. | 1. Inconsistent Seeding Density: Uneven cell numbers across wells. 2. Assay Edge Effects: Wells on the perimeter of the plate may evaporate faster. 3. Reagent Instability: Improper storage or handling of this compound stock solutions. | 1. Standardize Cell Seeding: Ensure a homogenous cell suspension and careful pipetting. 2. Improve Plate Layout: Avoid using the outermost wells of the plate for measurements or ensure they are filled with sterile media/PBS. 3. Aliquot and Store Properly: Store this compound stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete culture medium
-
This compound (high-concentration stock in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo, or similar)
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Positive control for cell death (e.g., Raptinal, Staurosporine)
-
Vehicle control (DMSO)
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Multichannel pipette
-
Plate reader (fluorescence or luminescence)
Workflow Diagram:
Caption: Standard workflow for determining the IC50 of this compound in vitro.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Prepare Drug Dilutions: Create a serial dilution series of this compound in complete culture medium from your concentrated stock. Also prepare wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used in the this compound dilutions.
-
Untreated Control: Medium only.
-
100% Dead Control: Medium with a potent cytotoxic agent to establish a baseline for maximum cell death.[1]
-
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different this compound concentrations and controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions.
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
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Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
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Data Analysis: a. Subtract the background reading (media-only wells). b. Normalize the data: Set the average of the "100% Dead Control" wells to 0% viability and the average of the "Vehicle Control" wells to 100% viability. c. Plot the normalized viability (%) against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ErSO vs. Tamoxifen: A Comparative Guide for ER+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ErSO and Tamoxifen, two key compounds investigated in the context of estrogen receptor-positive (ER+) breast cancer models. While both agents target the estrogen receptor alpha (ERα), they employ fundamentally different mechanisms of action, leading to distinct preclinical outcomes. This document summarizes their performance, presents available experimental data, and provides detailed methodologies for key assays to support further research and development.
Mechanism of Action: A Tale of Two Pathways
Tamoxifen , a selective estrogen receptor modulator (SERM), functions as a competitive antagonist of ERα in breast tissue.[1] By binding to the receptor, it blocks estrogen from exerting its proliferative effects, leading to cell cycle arrest and a cytostatic outcome.[2] However, its partial agonist activity in other tissues can lead to side effects, and the development of resistance is a major clinical challenge.[3][4] Resistance can emerge through various mechanisms, including mutations in the ERα gene (ESR1) or the activation of alternative growth factor signaling pathways such as the PI3K/AKT/mTOR and HER/ERK pathways.[3][5]
This compound , a novel small molecule, operates through a completely different and unique mechanism. Instead of blocking ERα, it activates a non-canonical ERα signaling pathway known as the anticipatory Unfolded Protein Response (a-UPR).[6] This pathway is typically involved in preparing cells for stress and promoting survival. However, this compound hyper-activates the a-UPR in ERα-positive cells, leading to a sustained and overwhelming stress response that culminates in rapid and selective cancer cell necrosis.[6][7] This distinct mechanism allows this compound to be effective in models that are resistant to traditional endocrine therapies like tamoxifen.
Quantitative Performance Data
Table 1: In Vitro Efficacy (IC50) in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Citation |
| 4-hydroxytamoxifen | MCF-7 | 3.2 - 21.42 | 24-96 hours | [3] |
| 4-hydroxytamoxifen | T47D | 4.2 - 7.6 | 96 hours | [3] |
| 4-hydroxytamoxifen | BT-474 | 5.7 | 96 hours | [3] |
| Tamoxifen | MCF-7/T (Tamoxifen-Resistant) | 10.8 | Not Specified | [1] |
| Tamoxifen | T47D/T (Tamoxifen-Resistant) | 8.1 | Not Specified | [1] |
| Tamoxifen | BT474/T (Tamoxifen-Resistant) | 14.2 | Not Specified | [1] |
| This compound | MCF-7 | 0.0203 | 24 hours | |
| This compound | T47D | Not Specified | Not Specified | [6] |
Note: 4-hydroxytamoxifen is the active metabolite of tamoxifen.
Table 2: In Vivo Efficacy in ER+ Breast Cancer Xenograft Models
| Compound | Model | Dosing Regimen | Outcome | Citation |
| This compound | MCF-7 Orthotopic Xenograft | 40 mg/kg, oral, daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice.[6] | [6] |
| This compound | TYS-luciferase Metastatic Xenograft | 40 mg/kg, oral, daily for 7 days | Complete regression of lung metastases without recurrence after 4 months.[6] | [6] |
| This compound | Brain Metastases Model (MYS-luciferase) | Daily intraperitoneal injection for 14 days | ~80% tumor reduction.[6] | [6] |
| Tamoxifen | MCF-7 Xenograft | Not specified | Initially respond, but some tumors develop acquired resistance and begin to grow.[4] | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of Tamoxifen and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of compounds on the viability of ER+ breast cancer cell lines.
Materials:
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ER+ breast cancer cell lines (e.g., MCF-7, T47D)
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Complete growth medium (e.g., RPMI-1640 with 10% FBS)
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96-well tissue culture plates
-
This compound and Tamoxifen stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and tamoxifen in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound and tamoxifen in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
ER+ breast cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound and Tamoxifen formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of ER+ breast cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, tamoxifen). Administer the compounds according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the data for statistical significance between treatment groups.
Conclusion
This compound and tamoxifen represent two distinct therapeutic strategies for targeting ERα in breast cancer. Tamoxifen, the established SERM, acts as a competitive inhibitor, leading to a cytostatic effect. In contrast, the novel compound this compound leverages a unique mechanism of a-UPR hyper-activation to induce rapid and extensive tumor cell necrosis. Preclinical data demonstrates this compound's potent anti-tumor activity, particularly in models of endocrine resistance and metastasis, where it has been shown to induce complete tumor regression.[6][7] While direct comparative potency data with tamoxifen in sensitive models is limited, this compound's distinct mechanism of action and its efficacy in resistant settings position it as a highly promising therapeutic candidate for further investigation in ER+ breast cancer. The provided protocols and pathway diagrams serve as a resource for researchers to further explore and compare these two important compounds.
References
- 1. Tamoxifen resistance alters sensitivity to 5-fluorouracil in a subset of estrogen receptor-positive breast cancer | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and molecular interactions of the clinically active mTORC1 inhibitor everolimus in combination with tamoxifen or letrozole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcpjournal.org [jcpjournal.org]
ErSO and Fulvestrant: A Comparative In Vivo Efficacy Guide for Estrogen Receptor-Positive Breast Cancer
In the landscape of therapies for estrogen receptor-positive (ER+) breast cancer, two compounds, ErSO and fulvestrant, offer distinct mechanisms of action and demonstrate varying levels of efficacy in preclinical in vivo models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
A pivotal in vivo study directly compared the efficacy of this compound and fulvestrant in an orthotopic xenograft mouse model using the MCF-7 human ERα-positive breast cancer cell line. The results, summarized below, highlight a significant difference in anti-tumor activity.
| Treatment Group | Dosage and Administration | Tumor Volume Reduction | Tumor Eradication |
| This compound | 40 mg/kg, oral, daily for 21 days | >99% | 4 out of 6 mice with no measurable tumor |
| Fulvestrant | Not specified in detail, but did not induce tumor regression in the same model. | No tumor regression observed | Not applicable |
Experimental Protocols
The in vivo efficacy of this compound and fulvestrant was evaluated using a well-established orthotopic xenograft model.
Cell Line: MCF-7 (human ERα-positive breast cancer cell line) Animal Model: Nude mice Tumor Implantation: MCF-7 cells were implanted into the mammary fat pad of the mice. Treatment Initiation: Treatment was initiated when tumors reached a substantial size of approximately 300-400 mm³. This compound Administration: this compound was administered orally at a dose of 40 mg/kg daily for 21 days. Fulvestrant Administration: While the precise dosing for the comparative arm was not detailed in the available literature, it was administered in a manner consistent with its use as a standard-of-care agent in similar preclinical models. Tumor Measurement: Tumor volume was monitored regularly throughout the study.
Mechanisms of Action
This compound and fulvestrant target the estrogen receptor through fundamentally different mechanisms, leading to distinct downstream effects on cancer cells.
This compound: This small molecule activates the anticipatory Unfolded Protein Response (a-UPR) in a manner that is dependent on the presence of estrogen receptor alpha (ERα). This hyperactivation of the a-UPR leads to rapid and potent cancer cell death.
Fulvestrant: As a selective estrogen receptor degrader (SERD), fulvestrant binds to the estrogen receptor and promotes its degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting estrogen-driven tumor growth.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and fulvestrant, as well as the general workflow of the comparative in vivo experiment.
Caption: Mechanisms of this compound and fulvestrant.
Caption: Comparative in vivo experimental workflow.
Combination Therapy of ErSO with CDK4/6 Inhibitors: A Novel Approach for ER-Positive Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of estrogen receptor-positive (ER+) breast cancer treatment is continually evolving, with a focus on overcoming endocrine resistance and improving therapeutic outcomes. The combination of ErSO, a novel activator of the anticipatory Unfolded Protein Response (a-UPR), with established CDK4/6 inhibitors presents a promising, albeit largely unexplored, therapeutic strategy. This guide provides a comprehensive comparison of these two classes of drugs, supported by available experimental data, and outlines a scientific rationale for their combined use.
This compound: A Novel ER-Targeting Agent with a Unique Mechanism of Action
This compound is a small molecule that has demonstrated potent and selective cytotoxic activity against ERα-positive breast cancer cells, including those resistant to current endocrine therapies.[1][2][3][4] Unlike traditional endocrine therapies that aim to block estrogen signaling, this compound leverages the presence of ERα to hyperactivate a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][4] This over-activation of a normally protective pathway leads to rapid and selective cancer cell death.[1]
Mechanism of Action: this compound binds to ERα, initiating a signaling cascade that is independent of the canonical genomic functions of the estrogen receptor.[1] This interaction leads to the activation of Src kinase, which in turn activates phospholipase C gamma (PLCγ).[1] PLCγ generates inositol triphosphate (IP3), triggering the release of calcium from the endoplasmic reticulum and inducing the a-UPR, ultimately culminating in apoptosis.[1]
Preclinical studies have shown that this compound can induce complete or near-complete regression of ER+ breast cancer xenografts in mice, even with a single dose.[5][6] Furthermore, it has shown efficacy against tumors harboring ERα mutations that confer resistance to standard endocrine therapies.[3]
CDK4/6 Inhibitors: Standard of Care in ER+ Breast Cancer
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have become a cornerstone in the treatment of ER+ breast cancer in combination with endocrine therapy.[7][8] These agents function by blocking the activity of cyclin-dependent kinases 4 and 6, key regulators of the cell cycle.
Mechanism of Action: CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein.[8][9] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[9] The result is a G1 cell cycle arrest, which inhibits tumor cell proliferation.[8]
While highly effective, resistance to CDK4/6 inhibitors is a significant clinical challenge. Mechanisms of resistance include loss of Rb function, amplification of CDK6, and activation of bypass signaling pathways.[10]
Rationale for Combination Therapy: this compound and CDK4/6 Inhibitors
Currently, there is a lack of direct experimental data on the combination of this compound and CDK4/6 inhibitors. However, a strong scientific rationale for this combination can be proposed based on the distinct and potentially complementary mechanisms of action of these two drug classes.
Potential for Synergy:
-
Dual Attack on Proliferation and Survival: CDK4/6 inhibitors induce a cytostatic G1 arrest, halting cell proliferation.[8] this compound, on the other hand, induces a cytotoxic effect through the a-UPR.[1] Combining a cytostatic and a cytotoxic agent could lead to a more profound and durable anti-tumor response than either agent alone.
-
Overcoming Resistance: this compound has demonstrated efficacy in endocrine-resistant models.[3] It is plausible that this compound could also be effective against tumors that have developed resistance to CDK4/6 inhibitors, as its mechanism is independent of the cell cycle machinery targeted by these inhibitors.
-
Exploiting Cellular Stress: The G1 arrest induced by CDK4/6 inhibitors might render cancer cells more susceptible to the lethal stress induced by this compound's hyperactivation of the a-UPR. The crosstalk between cell cycle regulation and the UPR is an active area of research, and it is known that the UPR can influence cell cycle progression.[2][11]
Quantitative Data Summary
As no direct comparative studies exist for the combination therapy, the following tables summarize key preclinical data for this compound and the three FDA-approved CDK4/6 inhibitors individually.
Table 1: Preclinical Efficacy of this compound in ER+ Breast Cancer Models
| Model System | Cell Line | Treatment | Outcome | Reference |
| In vitro | MCF-7 (ER+) | This compound (IC50) | ~20.3 nM | [2] |
| In vitro | MDA-MB-231 (ER-) | This compound | No effect | [1] |
| In vivo (Xenograft) | MCF-7 | This compound (10 or 40 mg/kg, p.o.) | >90% tumor reduction | [2] |
| In vivo (Xenograft) | T47D-ERαY537S | This compound | Tumor regression | [3] |
Table 2: Preclinical and Clinical Efficacy of CDK4/6 Inhibitors in ER+ Breast Cancer
| Drug | Model System | Combination | Endpoint | Outcome | Reference |
| Palbociclib | Phase 3 (PALOMA-2) | Letrozole | Progression-Free Survival (PFS) | 27.6 months (vs. 14.5 months with letrozole alone) | [10] |
| Ribociclib | Phase 3 (MONALEESA-7) | Endocrine Therapy | Overall Survival (OS) | Median not reached (vs. 40.9 months with endocrine therapy alone) | [12] |
| Abemaciclib | Phase 3 (MONARCH 3) | Aromatase Inhibitor | Progression-Free Survival (PFS) | Median not reached (vs. 14.7 months with placebo + AI) | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the design of future studies investigating the combination of this compound and CDK4/6 inhibitors.
In Vitro Cell Viability Assay
-
Cell Seeding: Seed ER+ breast cancer cell lines (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with a dose-response matrix of this compound and a CDK4/6 inhibitor (e.g., palbociclib, abemaciclib, or ribociclib) for 72 hours. Include single-agent and vehicle controls.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., alamarBlue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate IC50 values for each agent and use software such as CompuSyn to determine synergy (Combination Index < 1 indicates synergy).
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat ER+ breast cancer cells with this compound, a CDK4/6 inhibitor, or the combination for specified time points (e.g., 6, 24, 48 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key proteins in the a-UPR and cell cycle pathways (e.g., p-eIF2α, ATF4, CHOP, p-Rb, Cyclin D1, CDK4, CDK6). Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant ER+ breast cancer cells (e.g., MCF-7) into the flank of ovariectomized female immunodeficient mice supplemented with an estrogen pellet.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, CDK4/6 inhibitor alone, Combination).
-
Treatment Administration: Administer drugs via oral gavage at clinically relevant doses and schedules.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Analyze tumor growth inhibition and perform statistical analysis (e.g., ANOVA).
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and CDK4/6 inhibitors.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and CDK4/6i combination.
Conclusion and Future Directions
The combination of this compound and CDK4/6 inhibitors represents a novel and scientifically compelling strategy for the treatment of ER+ breast cancer. While direct experimental evidence is currently lacking, the distinct and potentially synergistic mechanisms of action provide a strong rationale for further investigation. Future preclinical studies are warranted to evaluate the efficacy and synergy of this combination, elucidate the underlying molecular mechanisms of their interaction, and pave the way for potential clinical translation. Such research holds the promise of developing a new therapeutic option to overcome resistance and improve outcomes for patients with ER+ breast cancer.
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decoding contextual crosstalk: revealing distinct interactions between non-coding RNAs and unfolded protein response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unfolding the role of stress response signaling in endocrine resistant breast cancers [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic Reticulum Stress, the Unfolded Protein Response, Autophagy, and the Integrated Regulation of Breast Cancer Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contractpharma.com [contractpharma.com]
- 13. youtube.com [youtube.com]
ErSO Overcomes Resistance to Standard Endocrine Therapies in Preclinical Breast Cancer Models
A novel investigational compound, ErSO, has demonstrated significant efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer that are resistant to current standard-of-care endocrine therapies, such as tamoxifen and fulvestrant. These findings suggest a promising new therapeutic avenue for patients who have developed resistance to conventional treatments.
This compound, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), induces rapid and selective necrosis of ERα-positive breast cancer cells.[1] Its unique mechanism of action, which hyperactivates this cellular stress response pathway, appears to circumvent the common resistance mechanisms that render traditional endocrine therapies ineffective.
Comparative Efficacy in Endocrine-Resistant Models
Preclinical studies have shown that this compound is effective against breast cancer cell lines that have acquired resistance to both tamoxifen and fulvestrant while still expressing wild-type ERα. Furthermore, this compound maintains its potency in cell lines harboring specific mutations in the estrogen receptor gene (ESR1), such as Y537S and D538G, which are known to confer resistance to standard endocrine drugs.[1][2]
| Cell Line Model | This compound IC50 (approx.) | Resistance Profile | Reference |
| Tamoxifen-Resistant (Wild-Type ERα) | Effective (specific IC50 not detailed in primary text) | Acquired resistance to tamoxifen | [1] |
| Fulvestrant-Resistant (Wild-Type ERα) | Effective (specific IC50 not detailed in primary text) | Acquired resistance to fulvestrant | [1] |
| TYS (T47D-ERαY537S) | ~20 nM | Expresses Y537S ERα mutation, resistant to endocrine therapy | [1][2] |
| TDG (T47D-ERαD538G) | ~20 nM | Expresses D538G ERα mutation, resistant to endocrine therapy | [1][2] |
In vivo studies using mouse xenograft models of human breast cancer further underscore this compound's potential. In multiple orthotopic and metastatic models, including those with patient-derived tumors, oral or intraperitoneal administration of this compound led to significant tumor regression without recurrence.[1] Notably, even tumors that did recur remained sensitive to retreatment with this compound, indicating a low potential for the development of resistance to this compound itself.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound's efficacy in endocrine-resistant models.
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound, various breast cancer cell lines, including endocrine-resistant variants, were seeded in 96-well plates. The cells were then treated with a range of this compound concentrations for a specified period (e.g., 6 or 24 hours). Cell viability was assessed using standard methods, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.[2]
In Vivo Xenograft Studies
Human breast cancer cell lines, including those resistant to tamoxifen and fulvestrant, were implanted into immunocompromised mice to generate orthotopic or metastatic tumor models. Once tumors were established, mice were treated with this compound, administered either orally or via intraperitoneal injection, for a defined period (e.g., 14-21 days). Tumor volume was monitored regularly to assess treatment efficacy. For metastatic models, the extent of metastases in various organs such as the lungs, bones, and liver was evaluated at the end of the study.[1]
Signaling Pathways and Mechanism of Action
Standard endocrine therapies, like tamoxifen and fulvestrant, function by targeting the estrogen receptor's role in promoting cell proliferation. Tamoxifen acts as a selective estrogen receptor modulator (SERM), competitively inhibiting estrogen binding to ERα. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to ERα and promotes its degradation. Resistance to these therapies often arises from mutations in the ESR1 gene or the activation of alternative growth factor signaling pathways.
Caption: Action of standard endocrine therapies on the estrogen receptor.
This compound, in contrast, leverages the presence of ERα to trigger a distinct cell death pathway. It activates the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This hyperactivation leads to selective necrosis in ERα-positive cancer cells, irrespective of their sensitivity to traditional endocrine agents.
Caption: this compound's mechanism via a-UPR hyperactivation.
The distinct mechanism of this compound suggests a low likelihood of cross-resistance with existing endocrine therapies. By activating a pathway that is not the primary target of tamoxifen or fulvestrant, this compound represents a promising strategy to overcome acquired resistance in ER+ breast cancer. Further clinical investigation of this compound and its derivatives, such as this compound-DFP, is anticipated to clarify their role in the treatment of advanced, endocrine-resistant breast cancer.[2][3]
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unprecedented Compound Takes a Step Toward Breast Cancer Clinical Trials | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
ErSO vs. Standard of Care: A Comparative Analysis for Tamoxifen-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ErSO and Alternative Therapies in Tamoxifen-Resistant ER+ Breast Cancer
The emergence of resistance to tamoxifen, a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. This guide provides a comparative analysis of the novel anticancer compound this compound against established and emerging alternative therapies for tamoxifen-resistant breast cancer. We present available preclinical and clinical data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective assessment of these treatment modalities.
Quantitative Data Comparison
The following tables summarize the available efficacy data for this compound and its alternatives in tamoxifen-resistant breast cancer models. It is important to note that direct head-to-head preclinical studies comparing this compound with all listed alternatives are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Efficacy in Tamoxifen-Resistant Breast Cancer Cell Lines
| Compound/Drug | Cell Line(s) | Key Efficacy Metric | Result | Citation(s) |
| This compound | Tamoxifen-resistant MCF-7, T47D | IC50 | Not yet publicly reported in peer-reviewed literature. Described as highly potent. | |
| Fulvestrant | Tamoxifen-resistant MCF-7 | IC50 | ~10-100 nM (Varies by specific resistant clone) | [1] |
| Palbociclib | Tamoxifen-resistant MCF-7 | IC50 | Synergistic with tamoxifen; specific IC50 for resistant lines varies. | [2][3] |
| Abemaciclib | Tamoxifen-resistant MCF-7 | IC50 | Demonstrates single-agent activity; specific IC50 values not consistently reported. | [4] |
| Everolimus | Tamoxifen-resistant MCF-7 | Growth Inhibition | Concentration-dependent decrease in proliferation. | [5][6] |
Table 2: In Vivo Efficacy in Tamoxifen-Resistant Breast Cancer Xenograft Models
| Compound/Drug | Animal Model | Treatment Regimen | Key Efficacy Metric | Result | Citation(s) |
| This compound | Orthotopic xenografts of human tamoxifen-resistant breast cancer cell lines in mice | Oral or intraperitoneal administration | Tumor Regression | >95% tumor regression, with approximately 50% of tumors becoming undetectable. | |
| Fulvestrant | MCF-7 xenografts in oophorectomized athymic mice | 5 mg/mouse every 3 days, s.c. | Tumor Growth Inhibition | Significantly more effective than tamoxifen at inhibiting tumor growth. | [7] |
| Abemaciclib | MCF-7 xenografts | 50 mg/kg in combination with tamoxifen or fulvestrant | Tumor Growth Inhibition | Sustained tumor growth inhibition. | [4] |
| Everolimus | MCF7-AROM1 xenografts | 2 mg/kg | Tumor Growth Inhibition | Reduced tumor volume compared to vehicle. | [5] |
Table 3: Clinical Efficacy in Tamoxifen-Resistant Advanced/Metastatic Breast Cancer
| Drug/Regimen | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation(s) |
| Fulvestrant | CONFIRM | Postmenopausal women with HR+ advanced breast cancer progressing on prior endocrine therapy | Overall Survival (OS) | Median OS: 26.4 months (500 mg) vs. 22.3 months (250 mg) | |
| Palbociclib + Fulvestrant | PALOMA-3 | HR+, HER2- advanced breast cancer patients who progressed on prior endocrine therapy | Progression-Free Survival (PFS) | Median PFS: 9.5 months vs. 4.6 months with placebo + fulvestrant | [8] |
| Abemaciclib + Tamoxifen | nextMONARCH | HR+, HER2- metastatic breast cancer refractory to endocrine therapy | Overall Survival (OS) | Median OS: 24.2 months vs. 17.0 months with abemaciclib monotherapy (200mg) | [9] |
| Everolimus + Exemestane | BOLERO-2 | Postmenopausal women with HR+, HER2- advanced breast cancer refractory to nonsteroidal AIs | Progression-Free Survival (PFS) | Median PFS: 6.9 months vs. 2.8 months with placebo + exemestane (local assessment) | [10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols relevant to the data presented.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general framework for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TAM-R, T47D/TAM-R) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. The media for resistant lines is typically supplemented with a maintenance concentration of 4-hydroxytamoxifen.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compound (e.g., this compound, fulvestrant) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of anticancer compounds.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Tamoxifen-resistant breast cancer cells are implanted into the mammary fat pad (orthotopic model) or subcutaneously. For patient-derived xenografts (PDXs), tumor fragments are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a specified size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. Efficacy can be assessed by comparing the tumor growth rate between the treated and control groups (Tumor Growth Inhibition) or by measuring the percentage of tumor regression.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in tamoxifen resistance and the mechanisms of action of the discussed therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness and molecular interactions of the clinically active mTORC1 inhibitor everolimus in combination with tamoxifen or letrozole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. onclive.com [onclive.com]
- 11. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
ErSO vs. ErSO-TFPy: A Head-to-Head Comparison for Estrogen Receptor-Positive Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two promising small molecules, ErSO and its derivative this compound-TFPy, for the treatment of estrogen receptor-positive (ER+) breast cancer. The information presented is based on preclinical data and aims to inform researchers and drug development professionals on the key characteristics and potential advantages of each compound.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease. While endocrine therapies are the standard of care, resistance and recurrence remain significant challenges. This compound and this compound-TFPy are novel compounds that induce cancer cell death through a unique mechanism, offering a potential new therapeutic avenue. This compound-TFPy was developed as a next-generation derivative of this compound to improve upon its pharmacological properties.[1][2][3] This guide will delineate the differences in their mechanism of action, efficacy, and safety profiles based on available experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro potency, in vivo efficacy, and safety of this compound and this compound-TFPy.
Table 1: In Vitro Potency in ERα-Positive Breast Cancer Cell Lines
| Compound | Cell Line(s) | IC50 Value(s) | Notes |
| This compound | Panel of ERα-positive cell lines | Average of 34 nM | Highly selective for ERα-positive cells. |
| This compound-TFPy | MCF-7, T47D, BT-474, ZR-75-1, HCC1428 | 5 - 25 nM | Demonstrates higher potency compared to this compound.[4] |
Table 2: In Vivo Efficacy and Safety in Mouse Models
| Parameter | This compound | This compound-TFPy | Key Finding |
| Dosing Regimen for Tumor Regression | Multiple doses required | Single dose sufficient for complete tumor regression | This compound-TFPy shows significantly improved in vivo efficacy.[3] |
| Maximum Tolerated Dose (MTD) in Mice (IV) | Not explicitly stated, but noted to have undesirable side effects and lower MTD than this compound-TFPy. | 150 mg/kg | This compound-TFPy has a substantially better safety profile.[4] |
| Pharmacokinetics (Mice) | Not detailed in the provided results. | Reaches concentrations well above IC50 for ~8 hours after a 15 mg/kg IV dose. | This compound-TFPy demonstrates favorable pharmacokinetic properties.[4] |
Mechanism of Action: The Anticipatory Unfolded Protein Response (a-UPR)
Both this compound and this compound-TFPy exert their cytotoxic effects by hyperactivating a cellular stress pathway known as the anticipatory Unfolded Protein Response (a-UPR) in an estrogen receptor-alpha (ERα) dependent manner.[5] This is distinct from conventional endocrine therapies that block estrogen signaling.
The binding of this compound or this compound-TFPy to ERα initiates a signaling cascade that leads to the activation of the TRPM4 calcium channel.[6] The subsequent influx of calcium and other ions disrupts cellular homeostasis, causing rapid cell swelling and ultimately leading to necrotic cell death. This mechanism is effective even in cancer cells with mutations that confer resistance to standard endocrine therapies.[5]
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of this compound and this compound-TFPy.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in various breast cancer cell lines.
-
Method:
-
Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or this compound-TFPy.
-
After a specified incubation period (e.g., 72 hours), a resazurin-based reagent (e.g., Alamar blue) is added to each well.
-
The fluorescence is measured using a plate reader. The reduction of resazurin to the fluorescent resorufin by metabolically active cells is proportional to cell viability.
-
IC50 values are calculated by plotting cell viability against compound concentration.
-
Western Blot for a-UPR Markers
-
Objective: To confirm the activation of the a-UPR pathway by detecting key protein markers.
-
Method:
-
ER+ breast cancer cells are treated with this compound or this compound-TFPy for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against a-UPR markers (e.g., phosphorylated PERK, IRE1α, and ATF6).
-
A secondary antibody conjugated to an enzyme is added, and the protein bands are visualized using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and safety of the compounds in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are orthotopically injected with human ER+ breast cancer cells (e.g., MCF-7) into the mammary fat pad.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered through multiple doses, while this compound-TFPy is given as a single intravenous injection.[3]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis. Animal well-being is monitored throughout the experiment.
-
Conclusion
The preclinical data strongly suggests that this compound-TFPy is a superior drug candidate compared to its parent compound, this compound. This compound-TFPy exhibits greater potency in killing ER+ breast cancer cells and, most notably, demonstrates a remarkable ability to induce complete tumor regression with a single dose in mouse models.[3] This is coupled with a significantly improved safety profile, as evidenced by its higher maximum tolerated dose.[4] The unique mechanism of action, targeting the a-UPR pathway, holds promise for overcoming resistance to current endocrine therapies. Further clinical investigation is warranted to determine the translational potential of this compound-TFPy for the treatment of ER+ breast cancer in humans.
References
- 1. news-medical.net [news-medical.net]
- 2. Drug Candidate Eliminates Breast Cancer Tumors in Mice in a Single Dose | Lab Manager [labmanager.com]
- 3. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]
- 4. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Treatment Eliminates Breast Cancer Tumors in Mice in a Single Dose [axial.acs.org]
- 6. lifespan.io [lifespan.io]
Assessing the Immunogenicity of ErSO-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of an immune response against cancer cells is a critical component of durable anti-tumor therapy. A novel small molecule, ErSO, has demonstrated potent anti-cancer activity by inducing a unique form of immunogenic cell death. This guide provides an objective comparison of the immunogenicity of this compound-induced cell death with other established cancer therapies, supported by available experimental data.
Executive Summary
This compound, a novel anticancer agent, triggers a lytic, necrotic form of cell death in estrogen receptor-alpha (ERα)-positive cancers. This process is characterized by the hyperactivation of the anticipatory unfolded protein response (a-UPR), leading to ATP depletion and subsequent cell membrane rupture mediated by the TRPM4 ion channel.[1] The release of damage-associated molecular patterns (DAMPs) from this compound-treated cancer cells stimulates a robust anti-tumor immune response, offering a promising strategy to enhance the efficacy of immunotherapies, particularly in immunologically "cold" tumors. This guide compares the immunogenic profile of this compound with conventional chemotherapies that induce immunogenic cell death (ICD), targeted therapies, and radiotherapy.
Data Presentation: Comparison of Immunogenic Markers
The following tables summarize key immunogenic markers induced by different cancer therapies. It is important to note that direct head-to-head quantitative comparisons across all therapies in a single standardized system are limited in the current literature. The data presented is compiled from various studies and should be interpreted as a qualitative and semi-quantitative comparison.
Table 1: Damage-Associated Molecular Pattern (DAMP) Release
| Therapy | Calreticulin (CRT) Exposure | ATP Release | High Mobility Group Box 1 (HMGB1) Release |
| This compound | Data not available | Significant release due to ATP depletion preceding cell death[1] | Expected due to necrotic cell death, specific data not available |
| Doxorubicin | Yes[2] | Yes[3] | Yes[3] |
| Oxaliplatin | Yes[4][5] | Yes[3] | Yes[3][4] |
| Cyclophosphamide | Yes[6] | Yes[6] | Yes[6] |
| Radiotherapy | Yes[7][8] | Yes[7][8] | Yes[7][8] |
| CDK4/6 Inhibitors | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism |
| PI3K Inhibitors | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism |
Table 2: Immune Cell Activation
| Therapy | Dendritic Cell (DC) Maturation | CD8+ T Cell Activation | Modulation of Regulatory T cells (Tregs) |
| This compound | Medium from this compound-killed cells activates macrophages[1] | Expected as a downstream effect of DC activation | Data not available |
| Doxorubicin | Yes[9] | Yes[9] | Can deplete Tregs at certain doses |
| Oxaliplatin | Yes[10] | Yes[10] | Can decrease Treg numbers[10] |
| Cyclophosphamide | Yes[6] | Yes | Selectively depletes Tregs[6] |
| Radiotherapy | Yes[8] | Yes[8] | Can have variable effects on Tregs |
| CDK4/6 Inhibitors | Enhances antigen presentation[3][11] | Promotes cytotoxic T cell-mediated clearance[3] | Suppresses Treg proliferation[3][11] |
| PI3K Inhibitors | Can enhance DC activation in combination with TLR agonists[12] | Can promote polyfunctional T cell accumulation[12][13] | Can mitigate Treg-mediated immunosuppression[14] |
Signaling Pathways and Experimental Workflows
This compound-Induced Immunogenic Necrosis Pathway
This compound initiates a unique signaling cascade in ERα-positive cancer cells, culminating in immunogenic necrosis.
Caption: this compound signaling pathway leading to immunogenic necrosis.
Conventional Chemotherapy-Induced ICD Pathway (Example: Oxaliplatin)
Oxaliplatin is a well-characterized inducer of immunogenic cell death, primarily through the induction of endoplasmic reticulum (ER) stress.
Caption: Oxaliplatin-induced immunogenic cell death pathway.
Experimental Workflow for Assessing Immunogenicity of Cell Death
Caption: Workflow for assessing immunogenic cell death.
Experimental Protocols
Detection of Calreticulin (CRT) Surface Exposure by Flow Cytometry
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with the desired concentration of the ICD inducer (e.g., this compound, doxorubicin) for the indicated time. Include a positive control (e.g., mitoxantrone) and a negative control (vehicle).
-
Cell Harvesting: Gently scrape the cells and transfer them to a FACS tube. Pellet the cells by centrifugation (300 x g, 5 minutes) and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 1% BSA). Add a fluorochrome-conjugated anti-calreticulin antibody and a viability dye (e.g., DAPI, Propidium Iodide).
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on the viable cell population and quantify the percentage of CRT-positive cells.[15]
Measurement of Extracellular ATP Release
-
Cell Treatment: Seed cancer cells in a 96-well plate and treat with the ICD inducer.
-
Supernatant Collection: At the desired time point, carefully collect the cell culture supernatant.
-
ATP Assay: Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Luminometry: In a white opaque 96-well plate, mix the supernatant with the ATP assay reagent according to the manufacturer's instructions.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.[8][16]
Quantification of HMGB1 Release by ELISA
-
Supernatant Collection: Collect cell culture supernatants from treated and control cells as described for the ATP assay.
-
ELISA: Use a commercially available HMGB1 ELISA kit.
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the HMGB1 concentration based on a standard curve.[1][11][17][18][19]
In Vivo Vaccination Assay
-
Preparation of Dying Cells: Treat cancer cells in vitro with the ICD inducer of interest. After the appropriate incubation time, collect the dying cells and wash them with PBS.
-
Vaccination: Subcutaneously inject the treated, dying cancer cells into the flank of syngeneic, immunocompetent mice.
-
Challenge: After 7-10 days, challenge the vaccinated mice by subcutaneously injecting live, untreated cancer cells into the contralateral flank.
-
Monitoring: Monitor tumor growth at the challenge site over several weeks. A significant delay or complete prevention of tumor growth in the vaccinated group compared to control groups (injected with vehicle-treated or non-immunogenically dying cells) indicates the induction of a protective anti-tumor immune response.[7][20]
Conclusion
This compound represents a promising new class of anti-cancer agents that not only directly kill cancer cells but also actively engage the immune system through the induction of a lytic, immunogenic form of necrosis. While direct quantitative comparisons with other ICD inducers are still needed, the unique mechanism of action of this compound, involving the a-UPR and TRPM4, and its potent activation of macrophages, suggest a strong immunogenic potential. The ability of this compound to convert immunologically "cold" tumors into "hot" ones could be particularly valuable in combination with immune checkpoint inhibitors and other immunotherapies, potentially extending the benefits of immunotherapy to a broader range of cancer patients. Further research is warranted to fully elucidate the immunogenic profile of this compound and to optimize its clinical application in immuno-oncology.
References
- 1. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers | Anticancer Research [ar.iiarjournals.org]
- 4. midwesterndoctor.com [midwesterndoctor.com]
- 5. Ferroptosis in Autoimmune Diseases: Research Advances and Therapeutic Strategies [mdpi.com]
- 6. acibademhealthpoint.com [acibademhealthpoint.com]
- 7. researchgate.net [researchgate.net]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. ibl-america.com [ibl-america.com]
- 12. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 13. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. ibl-international.com [ibl-international.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Human HMGB1 ELISA Kit (A76688) [antibodies.com]
- 20. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of a Novel Research Compound: A General Protocol
Disclaimer: Specific disposal procedures for the research compound ErSO are not publicly available. As a novel substance likely confined to a research setting, its disposal would be governed by the general hazardous waste protocols of the institution where it is handled. The following guide provides a comprehensive framework for the safe disposal of research-grade chemical compounds with unknown or not fully characterized hazards, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
The paramount principle in disposing of any novel research chemical is to treat it as hazardous unless confirmed otherwise by a thorough risk assessment.[1] Laboratory personnel are the first line of defense in ensuring that chemical wastes are managed safely and in compliance with all regulations.
Core Disposal Plan: A Step-by-Step Guide
Step 1: Waste Identification and Characterization
-
Assume Hazard: Treat the waste as hazardous. This includes this compound itself, any contaminated labware (e.g., pipette tips, gloves, vials), and any solutions containing the compound.
-
Do Not Mix: Never mix a novel compound's waste with other chemical waste streams.[2] Incompatible wastes can react violently or produce flammable or toxic gases.[3]
-
Consult Safety Data Sheet (SDS): If an SDS is available for this compound or its components, it will contain a disposal considerations section. If no SDS exists, proceed with the unknown chemical protocol.
Step 2: Proper Containment
-
Use Appropriate Containers: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[1][2][4] Plastic is often preferred.[5] Avoid using food containers.[3]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[1][2][3][5]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[1][2]
Step 3: Accurate Labeling
-
Immediate Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[1][3]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., flammable, corrosive, reactive, toxic).
-
The date accumulation started.
-
The name of the principal investigator and the lab location.
-
Step 4: Safe Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[3][5] This could be a designated area in a fume hood or a specific cabinet.
-
Segregate Incompatibles: Ensure the waste is stored away from incompatible chemicals. For example, store acids and bases separately.[3]
-
Accumulation Limits: Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[5]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the responsible party for the collection and disposal of hazardous waste.[2] Do not attempt to dispose of the waste yourself.
-
Request a Pickup: Follow your institution's specific procedure for requesting a waste pickup. This is often done through an online system.
-
Do Not Use Drains or Regular Trash: Never dispose of hazardous or unknown chemical waste down the sink or in the regular trash.[2]
Data Presentation: Key Disposal Steps and Responsibilities
| Step | Action | Responsibility of Researcher/Lab Personnel | Responsibility of Environmental Health & Safety (EHS) |
| 1 | Identification | Treat waste as hazardous. Do not mix with other waste streams. Consult available safety information. | Provide guidance on waste characterization. |
| 2 | Containment | Use a compatible, leak-proof container with a secure lid. Use secondary containment for liquids. | Supply or approve appropriate waste containers. |
| 3 | Labeling | Immediately and accurately complete a hazardous waste label for the container. | Provide standardized hazardous waste labels and guidance on their completion. |
| 4 | Storage | Store the container in a designated Satellite Accumulation Area, segregated from incompatibles. | Provide guidelines for establishing and maintaining SAAs. |
| 5 | Disposal | Request a waste pickup from EHS when the container is full or reaches the accumulation time limit. | Collect, transport, and arrange for the final, compliant disposal of the hazardous waste. |
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the safe disposal of a novel research chemical like this compound.
References
Navigating the Safe Handling of Erbium(III) Sulfate Octahydrate (ErSO)
For researchers, scientists, and drug development professionals working with Erbium(III) sulfate octahydrate (ErSO), a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. It is important to note that the compound initially searched for, "Erbium(III) sulfanilate octahydrate," is likely a misnomer for Erbium(III) sulfate octahydrate, for which this guidance is provided.
Immediate Safety and Hazard Information
Erbium(III) sulfate octahydrate is classified with the following hazards:
-
Skin corrosion/irritation, Category 2 [1]
-
Serious eye damage/eye irritation, Category 2A [1]
-
Specific target organ toxicity - single exposure, Category 3 (May cause respiratory irritation) [1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This information is summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is crucial to mitigate the risks associated with handling this compound.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene). | To prevent skin irritation upon contact.[1] |
| Body Protection | Protective work clothing, such as a lab coat. | To prevent skin contact.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when dust or fumes are present to prevent respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Erbium(III) sulfate octahydrate.[1]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This includes chemical safety goggles, impermeable gloves, a lab coat, and a respirator if ventilation is inadequate or dust is likely to be generated.[1]
-
Ventilation: Ensure that you are working in a well-ventilated area. A chemical fume hood is highly recommended.[1]
2. Handling:
-
Location: Handle the material in an enclosed, controlled process whenever possible.[1]
-
Avoid Dust Formation: Take care to avoid creating dust when handling the solid material.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.[1]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the dust or fumes.[2]
3. Post-Handling and Storage:
-
Hygiene: Wash your hands and any exposed skin thoroughly after handling the compound.[1]
-
Storage: Store Erbium(III) sulfate octahydrate in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent absorption of moisture, as the material is hygroscopic.[1]
First Aid Measures
In the event of exposure, follow these first-aid procedures:
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the victim to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Disposal Plan
Dispose of Erbium(III) sulfate octahydrate and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or be released into the environment.[1] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
